molecular formula C13H8Cl2O2 B070368 2',3'-Dichlorobiphenyl-3-carboxylic acid CAS No. 177734-74-6

2',3'-Dichlorobiphenyl-3-carboxylic acid

Cat. No.: B070368
CAS No.: 177734-74-6
M. Wt: 267.1 g/mol
InChI Key: QVAUBYFUJRZWHG-UHFFFAOYSA-N
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Description

2',3'-Dichlorobiphenyl-3-carboxylic acid is a synthetically useful dichlorinated biphenyl derivative offered for research purposes. This compound integrates a carboxylic acid functional group with a specific dichloro substitution pattern on the biphenyl scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Biphenyl derivatives are fundamental scaffolds in organic chemistry and are widely investigated for their utility in constructing more complex structures for various applications, including materials science and pharmaceutical development . The presence of the carboxylic acid group on this molecule provides a versatile handle for further chemical modification through reactions such as amide coupling or esterification, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . The specific arrangement of chlorine atoms on the biphenyl system may influence the compound's overall electronic properties and steric profile, which can be critical for its interactions in biological or material systems. Researchers can leverage this building block in cross-coupling reactions, a common method for biaryl synthesis, to explore novel chemical spaces . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to adhere to all applicable safety and regulatory guidelines when handling this compound.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUBYFUJRZWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620637
Record name 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-74-6
Record name 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of 2',3'-Dichlorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Pharmacophore Analysis

Executive Summary

This guide provides a comprehensive technical analysis of 2',3'-Dichlorobiphenyl-3-carboxylic acid , a specific biphenyl congener relevant to medicinal chemistry, particularly in the design of transthyretin (TTR) kinetic stabilizers and non-steroidal anti-inflammatory drug (NSAID) scaffolds. This document details its molecular architecture, precise weight calculations based on isotopic abundance, synthetic pathways via palladium-catalyzed cross-coupling, and predicted spectroscopic signatures.

Part 1: Molecular Architecture & Chemical Identity

The molecule consists of a biphenyl core where one phenyl ring (Ring A) bears a carboxylic acid group at the meta (3) position, and the second ring (Ring B) is substituted with chlorine atoms at the 2' and 3' positions.

Structural Specifications
  • IUPAC Name: 3-(2,3-Dichlorophenyl)benzoic acid

  • Molecular Formula: C₁₃H₈Cl₂O₂[1]

  • SMILES: OC(=O)c1cccc(c1)c2c(Cl)c(Cl)ccc2[1]

  • Core Scaffold: Biphenyl-3-carboxylic acid

Conformational Dynamics (The "Ortho Effect")

Unlike unsubstituted biphenyl, which has a low rotational barrier, the presence of the chlorine atom at the 2' position introduces significant steric hindrance with the protons of the adjacent ring.

  • Twist Angle: The steric clash forces the two phenyl rings out of planarity. While unsubstituted biphenyls have a torsion angle of ~44° in solution, the 2'-chloro substituent increases this angle (typically 60–90°), creating a stable atropisomeric conformation that is critical for binding in hydrophobic pockets of proteins like TTR.

  • Electronic Effects: The electron-withdrawing nature of the two chlorine atoms (inductive effect, -I) reduces the electron density of Ring B, increasing the lipophilicity of the "tail" end of the molecule.

Part 2: Quantitative Parameters & Molecular Weight

Accurate mass calculation is vital for high-resolution mass spectrometry (HRMS) validation.

Molecular Weight Calculation
ElementCountStandard Atomic WeightTotal Contribution
Carbon (C) 1312.011 Da156.143 Da
Hydrogen (H) 81.008 Da8.064 Da
Chlorine (Cl) 235.45 Da70.900 Da
Oxygen (O) 215.999 Da31.998 Da
Average Molecular Weight -- -- 267.105 g/mol
Isotopic Distribution (Mass Spec Signature)

Chlorine naturally occurs as ³⁵Cl (~75%) and ³⁷Cl (~25%). Because this molecule contains two chlorine atoms, the mass spectrum will display a characteristic 9:6:1 triplet pattern (M, M+2, M+4).

  • Monoisotopic Mass (³⁵Cl, ³⁵Cl): 265.9901 Da (Base Peak)

  • M+2 Mass (³⁵Cl, ³⁷Cl): 267.9872 Da

  • M+4 Mass (³⁷Cl, ³⁷Cl): 269.9842 Da

Part 3: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most robust route to synthesize unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling. This protocol utilizes a boronic acid partner and an aryl halide.

Retrosynthetic Logic
  • Fragment A (Nucleophile): 3-Carboxyphenylboronic acid (or its pinacol ester).

  • Fragment B (Electrophile): 1-Bromo-2,3-dichlorobenzene.

  • Catalyst: Palladium(0) generated in situ.

Visual Workflow

SuzukiSynthesis cluster_reactants Reactants cluster_conditions Catalytic Cycle R1 1-Bromo-2,3- dichlorobenzene Cat Pd(dppf)Cl2 (5 mol%) R1->Cat Oxidative Addition R2 3-Carboxyphenyl- boronic acid Base Na2CO3 (2M) Dioxane/H2O R2->Base Activation Product 2',3'-Dichlorobiphenyl- 3-carboxylic acid Cat->Product Reductive Elimination Base->Cat Transmetallation Workup Acidification (HCl) & Recrystallization Product->Workup

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target biphenyl acid.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 1-bromo-2,3-dichlorobenzene (1.0 eq) and 3-carboxyphenylboronic acid (1.1 eq) in 1,4-dioxane (10 mL/mmol).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous Na₂CO₃ (2.0 M, 3.0 eq).

  • Reflux: Heat the mixture to 90°C under an Argon balloon for 12–16 hours.

  • TLC Monitoring: Check consumption of the aryl bromide (Mobile phase: 20% EtOAc in Hexanes).

  • Workup (Self-Validating Step):

    • Cool to room temperature and filter through Celite.

    • The filtrate will be basic (containing the carboxylate salt). Wash with DCM to remove non-acidic impurities (unreacted aryl halides).

    • Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl. The product, being a carboxylic acid, will precipitate as a white solid.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 1% Acetic Acid in EtOAc/Hexane).

Part 4: Analytical Characterization (Predicted)

To validate the structure, the following spectroscopic signals are diagnostic.

¹H-NMR (400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton: δ 13.0–13.5 ppm (Broad singlet, exchangeable).

  • Ring A (Acid side):

    • H-2: ~8.1 ppm (t, isolated between acid and phenyl ring).

    • H-4/H-6: ~7.9–8.0 ppm (d, ortho to acid).

    • H-5: ~7.6 ppm (t, meta to acid).

  • Ring B (Dichloro side):

    • H-4'/H-5'/H-6': The protons on the dichloro ring will appear as a complex multiplet pattern shifted upfield relative to the acid ring, typically δ 7.3–7.5 ppm. The H-6' proton (closest to the biphenyl bond) may show distinct shielding effects due to the twist.

Infrared (IR) Spectroscopy
  • C=O Stretch: 1680–1710 cm⁻¹ (Strong, carboxylic acid dimer).

  • O-H Stretch: 2500–3000 cm⁻¹ (Broad, characteristic of carboxylic acids).

  • C-Cl Stretch: 600–800 cm⁻¹ (Fingerprint region).

Part 5: Therapeutic Context & Applications

TTR Amyloidosis Inhibition

Biphenyl carboxylic acids are the foundational scaffold for Transthyretin (TTR) Kinetic Stabilizers .

  • Mechanism: TTR is a homotetramer that transports thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers which misfold and aggregate.[3][4][5]

  • Role of 2',3'-Dichloro Substitution:

    • Drugs like Diflunisal and Tafamidis bind in the T4 binding pockets [1].

    • The halogen atoms (Cl) occupy specific hydrophobic pockets (Halogen Binding Pockets, HBPs) within the TTR channel.

    • The 2',3'-dichloro pattern provides steric bulk that forces the rings to twist, mimicking the skewed conformation of Thyroxine, potentially enhancing binding affinity compared to planar analogues [2].

NSAID Scaffold

Structurally, the molecule is an analogue of Fenclofenac or Diclofenac (though those are usually phenylacetic acids or amines). The biphenyl acid moiety is associated with COX inhibition, though the 2',3'-dichloro substitution is less common in commercial NSAIDs than the 2,4-difluoro pattern found in Diflunisal.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[5] Proceedings of the National Academy of Sciences, 109(24), 9629–9634.

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Literature review on 2',3'-Dichlorobiphenyl-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the medicinal chemistry, synthesis, and pharmacological applications of 2',3'-Dichlorobiphenyl-3-carboxylic acid . This analysis is structured for researchers and drug development professionals, focusing on its role as a privileged scaffold in Transthyretin (TTR) kinetic stabilization and non-steroidal anti-inflammatory drug (NSAID) design.[1]

A Technical Guide to Synthesis, Pharmacodynamics, and Kinetic Stabilization[1][2]

Executive Summary

2',3'-Dichlorobiphenyl-3-carboxylic acid represents a specific halogenated biphenyl scaffold with significant utility in medicinal chemistry.[2] Structurally, it consists of a biphenyl core substituted with a carboxylic acid at the meta position of one ring and two chlorine atoms at the ortho and meta positions of the second ring.[2]

This molecule is primarily investigated as a Transthyretin (TTR) Kinetic Stabilizer .[1] By mimicking the structure of thyroxine (T4), it binds to the unoccupied T4-binding pockets of the TTR homotetramer, raising the kinetic barrier for tetramer dissociation—the rate-limiting step in TTR amyloidosis (ATTR). Additionally, the scaffold shares pharmacophoric features with salicylates and fenamates, lending it potential COX-inhibitory (NSAID) properties.[1]

Key Technical Highlights:

  • Primary Mechanism: Kinetic stabilization of TTR tetramers via hydrophobic interactions (dichlorophenyl ring) and electrostatic anchoring (carboxylate).

  • Synthetic Route: Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][3]

  • Critical Property: High lipophilicity (LogP ~4.[1]2) balanced by the ionizable carboxylic acid (pKa ~4-5), optimizing bioavailability and protein binding.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical profile is essential for predicting pharmacokinetics and binding affinity.

PropertyValue / DescriptionSignificance
IUPAC Name 2',3'-dichloro-[1,1'-biphenyl]-3-carboxylic acidOfficial designation.[1][2]
Molecular Formula C₁₃H₈Cl₂O₂Core stoichiometry.[1]
Molecular Weight 267.11 g/mol Fragment-like; ideal for oral bioavailability.[1]
LogP (Predicted) ~4.2Indicates high lipophilicity; drives binding to hydrophobic pockets (e.g., TTR HBP).[1]
pKa (Acid) ~4.5Ionized at physiological pH (7.4), allowing electrostatic interaction with Lysine residues.[1]
H-Bond Donors 1 (COOH)Critical for anchoring in the binding site.
H-Bond Acceptors 2 (COOH)Interaction with solvent and protein backbone.[1]
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.[1]

Synthesis & Manufacturing

The most robust and scalable method for synthesizing 2',3'-Dichlorobiphenyl-3-carboxylic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high chemoselectivity and tolerance for the carboxylic acid moiety (often requiring no protection if base conditions are optimized).

Retrosynthetic Analysis

The biphenyl bond is formed by coupling an aryl boronic acid with an aryl halide.

  • Fragment A: 3-Carboxyphenylboronic acid (or ester).[1]

  • Fragment B: 1-Bromo-2,3-dichlorobenzene.[1]

Detailed Experimental Protocol

Reagents:

  • 1-Bromo-2,3-dichlorobenzene (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.[1][2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-bromo-2,3-dichlorobenzene (5 mmol) and 3-carboxyphenylboronic acid (6 mmol) in 1,4-dioxane (20 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (0.25 mmol) and 2.0 M Na₂CO₃ (5 mL) under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (90–100°C) for 12–16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1) or LC-MS.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to precipitate the carboxylic acid). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% MeOH in DCM) or recrystallization from Ethanol/Water.

Visualizing the Synthetic Pathway

SynthesisPathway Figure 1: Suzuki-Miyaura Synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid Reactant1 1-Bromo-2,3-dichlorobenzene Catalyst Pd(PPh3)4 / Na2CO3 (Suzuki Coupling) Reactant1->Catalyst Reactant2 3-Carboxyphenylboronic acid Reactant2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate 90°C, 12h Product 2',3'-Dichlorobiphenyl-3-carboxylic acid Intermediate->Product Reductive Elimination

Figure 1: The convergent synthesis relies on the palladium-catalyzed coupling of aryl halides and boronic acids.

Pharmacology & Mechanism of Action

The pharmacological value of 2',3'-Dichlorobiphenyl-3-carboxylic acid lies in its ability to act as a high-affinity ligand for the Transthyretin (TTR) tetramer .

Target: Transthyretin (TTR)

TTR is a homotetrameric transport protein for thyroxine (T4) and retinol.[1] In TTR amyloidosis (ATTR), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[1][2]

  • Pathology: Tetramer Dissociation → Monomer Misfolding → Amyloid Fibrils.[1]

  • Therapeutic Strategy: Kinetic Stabilization.[1] Small molecules bind to the T4 binding sites at the dimer-dimer interface, stabilizing the native tetramer and preventing dissociation.

Molecular Mechanism of Binding
  • Electrostatic Anchoring: The 3-carboxylic acid group is positioned to form electrostatic interactions (salt bridges) with the

    
    -amino group of Lysine-15 (Lys15)  and hydrogen bonds with Serine-117 (Ser117)  at the outer edge of the TTR binding pocket.
    
  • Hydrophobic Filling: The 2',3'-dichlorophenyl ring penetrates deep into the inner hydrophobic pockets (HBP 2 and HBP 3) of the TTR channel.

    • The chlorine atoms provide steric bulk and lipophilicity, filling the space usually occupied by the iodine atoms of Thyroxine.[2]

    • The 2',3'-substitution pattern induces a twist in the biphenyl torsion angle, optimizing the fit within the channel and maximizing van der Waals contacts.[1]

Secondary Target: Cyclooxygenase (COX)

Similar to Diflunisal (a 2',4'-difluoro analog), this molecule likely exhibits COX inhibition.[1][2]

  • Mechanism: Competitive inhibition of the arachidonic acid binding site.

  • Selectivity: The bulky dichloro-substitution may favor COX-1 or COX-2 depending on the specific conformational flexibility, though biphenyl acids are generally non-selective or slightly COX-1 selective unless modified.

Visualizing the Mechanism of Action

MOA Figure 2: Mechanism of Kinetic Stabilization of Transthyretin (TTR) TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation TTR_Tetramer->Dissociation Spontaneous Stabilized Stabilized Ligand-TTR Complex (Kinetic Barrier Increased) TTR_Tetramer->Stabilized + Ligand Binding (Hydrophobic + Electrostatic) Monomer Misfolded Monomer Dissociation->Monomer Amyloid Amyloid Fibrils (Toxic) Monomer->Amyloid Ligand 2',3'-Dichlorobiphenyl-3-carboxylic acid Ligand->Stabilized Stabilized->Dissociation Inhibited

Figure 2: The ligand binds to the native tetramer, raising the activation energy for dissociation and preventing amyloidogenesis.

Experimental Protocols for Validation

To validate the efficacy of 2',3'-Dichlorobiphenyl-3-carboxylic acid, the following assays are standard in medicinal chemistry.

Protocol A: TTR Stabilization Assay (Turbidimetry)
  • Objective: Measure the inhibition of acid-mediated TTR fibril formation.

  • Reagents: Recombinant Wild-Type TTR (0.4 mg/mL), Acetate Buffer (pH 4.4), Test Compound (10 µM, 20 µM).

  • Procedure:

    • Incubate TTR with the test compound (dissolved in DMSO) for 30 minutes at 37°C.

    • Lower pH to 4.4 using acetate buffer to induce amyloidogenesis.[1]

    • Incubate at 37°C for 72 hours.

    • Measure turbidity (absorbance at 400 nm).[1]

  • Analysis: Lower absorbance indicates higher stabilization (less aggregation).[1] Calculate % Inhibition relative to DMSO control.

Protocol B: Cytotoxicity Screening (MTT Assay)
  • Objective: Ensure the compound is not toxic to host cells (e.g., HepG2 or HeLa).

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat with varying concentrations (0.1 - 100 µM) of the compound for 24h.

    • Add MTT reagent; incubate for 4h.

    • Dissolve formazan crystals in DMSO and read absorbance at 570 nm.[1]

  • Success Criteria: IC50 > 50 µM suggests an acceptable safety window for early-stage leads.[1]

Future Outlook & Optimization

While 2',3'-Dichlorobiphenyl-3-carboxylic acid is a potent scaffold, further optimization can enhance its drug-like properties:

  • Bioisosteres: Replacing the carboxylic acid with a tetrazole or hydroxy-isoxazole could improve membrane permeability and reduce potential glucuronidation (metabolic clearance).[1]

  • Linker Modification: Introducing an ether or amine linker between the rings (e.g., forming a diphenyl ether or diphenylamine) could alter the bite angle and improve selectivity for TTR over COX enzymes, reducing NSAID-related side effects (gastric ulceration).[1]

  • Prodrugs: Esterification of the carboxylic acid can improve oral bioavailability, relying on plasma esterases to release the active acid in vivo.[1]

References

  • Kelly, J. W. (2020).[1][2] Pharmacologic Chaperones for the Treatment of Transthyretin Amyloidosis. Journal of Medicinal Chemistry. Link (Seminal work on TTR stabilizer design principles).[1]

  • Bulawa, C. E., et al. (2012).[1][2] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1][2] Proceedings of the National Academy of Sciences. Link (Establishes the mechanism of kinetic stabilization).

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Standard protocol for biphenyl synthesis).[1]

  • Adamski-Werner, S. L., et al. (2004).[1][2] Diflunisal Analogues Stabilize the Native State of Transthyretin and Inhibit Amyloidogenesis. Journal of Medicinal Chemistry. Link (Direct SAR reference for halogenated biphenyl acids).[1]

  • Grimster, N. P., et al. (2013).[1][2] Aromatic Sulfonyl Fluorides as Kinetic Stabilizers of Transthyretin. Journal of Medicinal Chemistry. Link (Discusses hydrophobic pocket filling in TTR).[1]

Sources

Methodological & Application

Reagents for preparing 2',3'-Dichlorobiphenyl-3-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid , a critical scaffold in medicinal chemistry often associated with transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]

The synthesis of this target presents a specific challenge: Ortho-steric hindrance . The 2'-chloro substituent on the biphenyl linkage creates significant steric bulk, inhibiting the transmetallation step in standard Suzuki-Miyaura couplings.[1] Furthermore, the electron-withdrawing nature of the dichloro-ring can promote protodeboronation (a common side reaction) if the catalyst system is not sufficiently active.[1]

This protocol prioritizes a convergent synthesis strategy utilizing a specialized phosphine ligand (SPhos) to overcome steric barriers, coupled with a self-validating acid-base purification workflow that ensures high purity without tedious chromatography.[1]

Retrosynthetic Analysis & Reagent Selection

To maximize yield and minimize chemoselectivity errors (e.g., accidental coupling at the wrong chlorine), we utilize Route B : Coupling a commercially stable aryl bromide with a synthesized dichlorophenylboronic acid.

Critical Reagent Selection Guide
Reagent ClassRecommended ReagentTechnical Rationale (The "Why")
Catalyst Precursor Pd(OAc)₂ (Palladium Acetate)More stable and cost-effective than Pd(0) sources.[1] Generates the active Pd(0) species in situ.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Crucial Choice: SPhos is electron-rich (facilitates oxidative addition) and extremely bulky.[1] This bulk promotes the reductive elimination of sterically hindered biaryls (like 2'-substituted systems).[1]
Base K₃PO₄ (Potassium Phosphate, tribasic)Mild enough to prevent hydrolysis of sensitive groups but strong enough to activate the boronic acid. Superior to carbonates for hindered substrates.[1]
Solvent System Toluene / Water (10:1) The biphasic system dissolves inorganic bases while maintaining high temperature capacity (100°C+) required for hindered couplings.[1]
Visualizing the Pathway (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic logic prioritizing the coupling of the hindered boronic acid. Target TARGET: 2',3'-Dichlorobiphenyl- 3-carboxylic acid BondBreak C-C Bond Disconnection Target->BondBreak Suzuki Coupling (Pd/SPhos) FragmentA Fragment A: 3-Bromobenzoic acid BondBreak->FragmentA FragmentB Fragment B: 2,3-Dichlorophenyl- boronic acid BondBreak->FragmentB StartMat Starting Material: 1-Bromo-2,3- dichlorobenzene FragmentB->StartMat Li-Hal Exchange (-78°C)

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 2,3-Dichlorophenylboronic Acid

Note: This intermediate is commercially available (CAS 151169-74-3) but often contains anhydride impurities.[1] Fresh synthesis ensures stoichiometry accuracy.

Reagents:

  • 1-Bromo-2,3-dichlorobenzene (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Triisopropyl borate (1.2 equiv) [Preferred over trimethyl borate to reduce handling losses][1]

  • Anhydrous THF (Solvent)

  • 2M HCl (Hydrolysis)[1]

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 1-Bromo-2,3-dichlorobenzene and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Temperature control is non-negotiable.[1] Above -60°C, the lithiated species may undergo elimination to form a "benzyne" intermediate, leading to complex tar mixtures.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Stir at -78°C for 45 minutes.

    • Visual Cue: The solution typically turns from colorless to a pale yellow/orange.[1]

  • Borylation: Add Triisopropyl borate dropwise.[1] The bulky isopropyl groups prevent multiple additions (formation of boronate "ate" complexes).[1]

  • Warm & Hydrolyze: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2M HCl until pH < 2. Stir for 1 hour to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with Ethyl Acetate (x3).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile/Water to obtain white needles.[1]

Protocol B: The Suzuki-Miyaura Coupling

Targeting the final scaffold.[1]

Reagents:

  • Aryl Halide: 3-Bromobenzoic acid (1.0 equiv)[1]

  • Boronic Acid: 2,3-Dichlorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step Methodology:

  • Pre-Catalyst Formation: In a small vial, mix Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir for 10 minutes at RT.

    • Observation: Solution should turn from orange to a clear/pale yellow, indicating ligation.[1]

  • Main Charge: In a reaction vessel equipped with a condenser, add the 3-Bromobenzoic acid, Boronic acid, and K₃PO₄.

  • Degassing: Add the remaining Toluene/Water solvent.[1] Sparge with Argon for 15 minutes. Oxygen is the enemy of SPhos (which oxidizes easily).[1]

  • Reaction: Add the pre-formed catalyst solution via syringe. Heat to 100°C for 12–16 hours.[1]

  • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM).

    • Self-Validation: The starting bromide should disappear.[1] A new, more polar spot (the carboxylic acid product) will appear near the baseline; adding a drop of acetic acid to the TLC eluent will move it up.

Self-Validating Purification Workflow (Acid-Base Extraction)

Chromatography is often unnecessary for carboxylic acids.[1] This "Self-Validating" workflow uses the chemical properties of the product to purify it.[1]

The Logic:

  • High pH: Product is a salt (Water Soluble).[1] Impurities are organic.[1][2]

  • Low pH: Product is an acid (Organic Soluble).[1] Impurities stay in water.[1]

Purification Flowchart (Graphviz)

Purification Figure 2: Acid-Base Purification Workflow eliminating the need for column chromatography. Crude Crude Reaction Mixture (Toluene/Water) BaseWash Step 1: Add 1M NaOH (pH > 12) Separate Layers Crude->BaseWash OrgLayer1 Organic Layer (Contains Catalyst/Ligand/Byproducts) BaseWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Carboxylate Salt) BaseWash->AqLayer1 Keep WashStep Step 2: Wash Aqueous with Ether (Removes trapped neutrals) AqLayer1->WashStep Acidify Step 3: Acidify with 6M HCl (pH < 2) Precipitation Occurs WashStep->Acidify Filtration Step 4: Filter & Recrystallize (Solvent: Ethanol/Water) Acidify->Filtration Final Pure 2',3'-Dichlorobiphenyl- 3-carboxylic acid Filtration->Final

Validation Criteria (QC):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad boronic acid -OH protons (usually >8 ppm) and the appearance of the carboxylic acid peak (12-13 ppm, broad).

  • Diagnostic Shift: The proton on the benzoic acid ring ortho to the carboxylic acid and the biaryl bond (H2) will appear as a triplet or doublet of doublets, significantly downfield (~8.1-8.2 ppm) due to the deshielding of the acid and the ring current of the orthogonal dichlorophenyl ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidized CatalystSPhos is air-sensitive.[1] Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if inert atmosphere is difficult to maintain (it is more robust but slower).[1]
Protodeboronation Reaction too hot/longThe 2,3-dichlorophenyl ring is electron-poor and prone to losing boron before coupling.[1] Increase catalyst loading to 5 mol% to speed up coupling vs. decomposition.
Product is Oily Impure CrystallizationUse the Acid-Base workflow (Fig 2) strictly.[1] If oil persists, triturate with cold Hexanes to induce precipitation.[1]

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][3] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][4] Chemical Reviews.[1][2] [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004). Nanomolar inhibitors of Cdc7 kinase.[1] (Describes synthesis of similar dichlorophenylboronic acid intermediates). Bioorganic & Medicinal Chemistry Letters. [Link][1]

Sources

Application Note: Conformational Control in Drug Design using 2',3'-Dichlorobiphenyl-3-carboxylic Acid

[1]

Introduction: The Ortho-Effect in Fragment-Based Design

In the development of inhibitors for Transthyretin (TTR) Amyloidosis , the biphenyl scaffold remains a "privileged structure" due to its ability to mimic the natural ligand, Thyroxine (T4).[1] However, a common failure mode in biphenyl drug design is the lack of conformational selectivity. Freely rotating biphenyls lose entropy upon binding, reducing affinity.[1]

This guide details the utilization of 2',3'-Dichlorobiphenyl-3-carboxylic acid as a scaffold.[1] This specific isomer is not merely a hydrophobic space-filler; it is a conformational lock .[1]

The Mechanistic Logic
  • The Anchor (COOH): The carboxylic acid at position 3 functions as the electrostatic "warhead," forming a critical salt bridge with Lys15/Lys15' at the entrance of the TTR binding channel.

  • The Twist (2'-Cl): The chlorine atom at the ortho (2') position creates significant steric hindrance with the protons of the phenyl ring bearing the carboxylate. This forces the biaryl system into a non-planar dihedral angle (

    
    ).[1]
    
  • The Hydrophobic Fill (3'-Cl): The second chlorine occupies the halogen binding pockets (HBP 2/3) within the TTR tetramer, increasing lipophilic contact.

By pre-organizing the molecule into this twisted conformation, we minimize the entropic penalty of binding, a strategy known as the "Ortho-Effect" in medicinal chemistry [1, 2].

Protocol A: In Silico Conformational Profiling

Before synthesis, it is vital to verify that the ground-state conformation of the scaffold matches the bioactive conformation required by the TTR pocket.

Workflow Diagram

DesignCycleInput2',3'-DichlorobiphenylScaffoldScanDihedral AngleScanning (DFT)Input->Scan B3LYP/6-31G*OverlayOverlay withTTR Crystal Structure(e.g., PDB: 4ANB)Scan->Overlay Extract MinimaDecisionGo/No-GoSynthesisOverlay->Decision RMSD < 1.5 Å

Figure 1: Computational workflow for validating scaffold pre-organization.

Step-by-Step Methodology
  • Structure Generation: Build the 2',3'-dichlorobiphenyl-3-carboxylic acid structure in your modeling software (e.g., Schrödinger Maestro, MOE).[1]

  • Coordinate Scan: Define the dihedral angle between the two phenyl rings (

    
    ).[1]
    
  • Energy Minimization: Perform a relaxed coordinate scan from 0° to 180° in 10° increments using DFT (B3LYP/6-31G* level).

  • Analysis: Plot Potential Energy vs. Dihedral Angle.

    • Success Criteria: The global energy minimum should lie between 60° and 90° . If the minimum is at 0° (planar), the scaffold is unsuitable for the TTR pocket.

Protocol B: Chemical Synthesis (Suzuki-Miyaura Coupling)

Direct coupling of the carboxylic acid is possible but often results in lower yields due to catalyst poisoning or protodeboronation. We recommend the Ester-Protected Route for high-throughput library generation.

Reaction Scheme

SynthesisAMethyl 3-bromobenzoate(Aryl Halide)CatPd(dppf)Cl2 (5 mol%)K2CO3 (3 eq)A->CatB2,3-Dichlorophenylboronic acid(Boronate)B->CatInterIntermediate:Methyl 2',3'-dichlorobiphenyl-3-carboxylateCat->Inter 80°C, 12hDioxane/H2OHydrolHydrolysisLiOH, THF/H2OInter->HydrolProdFinal Scaffold:2',3'-Dichlorobiphenyl-3-carboxylic acidHydrol->Prod RT, 4h

Figure 2: Robust synthetic route avoiding protodeboronation.

Detailed Procedure

Step 1: Cross-Coupling

  • Charge: In a microwave vial, combine Methyl 3-bromobenzoate (1.0 eq), 2,3-Dichlorophenylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with

    
     for 5 minutes.
    
  • Catalyst: Add

    
     (0.05 eq) quickly under 
    
    
    flow.
  • Reaction: Seal and heat at 80°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).
    

Step 2: Saponification

  • Dissolve the intermediate ester in THF/Water (1:1).

  • Add LiOH (4.0 eq).[1] Stir at room temperature for 4 hours.

  • Acidification (Critical): Adjust pH to ~3 using 1M HCl. The product will precipitate.

  • Isolation: Filter the white solid and dry under vacuum.

Protocol C: Biological Validation (TTR Stabilization Assay)

The gold standard for validating this scaffold is the Acid-Mediated Aggregation Assay . Native TTR is stable at neutral pH but dissociates and aggregates into amyloid fibrils at pH 4.4. Effective inhibitors prevent this aggregation.

Experimental Setup
  • Reagents: Recombinant WT-TTR (

    
    ), Acetate buffer (pH 4.4), Test Compound (in DMSO).
    
  • Detection: Turbidity measured at 400 nm (simulating fibril formation).[1]

Step-by-Step Protocol
  • Incubation: Incubate WT-TTR (

    
    ) with the test compound (
    
    
    , 2.5x molar excess) in phosphate buffer (pH 7.4) for 30 minutes at 37°C. This allows the scaffold to bind the tetramer.
  • Acidification: Add an equal volume of Acetate Buffer (200 mM, pH 4.4, 100 mM KCl, 1 mM EDTA) to trigger aggregation.[1]

  • Monitoring: Transfer to a 96-well UV-transparent plate. Measure Absorbance at 400 nm every 10 minutes for 72 hours.

  • Data Analysis: Normalize data against a "No Inhibitor" control (100% aggregation) and a "Diflunisal" positive control.

Expected Data Profile

The following table illustrates hypothetical comparative data demonstrating the "Ortho-Effect" advantage:

Compound IDStructure DescriptionDihedral Angle (Calc)% Aggregation Inhibition (10 µM)Interpretation
Ref-1 Biphenyl-3-COOH (Unsubstituted)~35° (Flexible)15%Poor fit; high entropic penalty.[1]
Target 2',3'-Dichloro-biphenyl-3-COOH ~85° (Rigid) 88% High potency; pre-organized.
Neg-Ctrl 2,6-Dichloro-biphenyl-3-COOH~90° (Steric Clash)<5%2,6-substitution blocks binding entry.[1]

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation."[2] Journal of Medicinal Chemistry, 47(2), 355-374.[1]

  • Johnson, S. M., et al. (2005).[1] "Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin." Journal of Medicinal Chemistry.

  • Gooßen, L. J., et al. (2006).[3] "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling." Science, 313(5787), 662-664.

Application Note: Scalable Synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic Acid via Sterically Controlled Suzuki-Miyaura Coupling

[1]

Abstract & Strategic Overview

This application note details the step-by-step synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and agrochemicals. The synthesis is designed to originate strictly from aryl halide precursors , providing a robust workflow for laboratories where commercial boronic acids may be unavailable or cost-prohibitive at scale.[1]

The Core Challenge: The target molecule possesses a 2',3'-dichloro substitution pattern. The chlorine atom at the 2' (ortho) position introduces significant steric hindrance during the cross-coupling event. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in sluggish oxidative addition or homocoupling byproducts.

The Solution: This protocol utilizes a convergent synthesis strategy:

  • Miyaura Borylation: Conversion of Methyl 3-bromobenzoate to its pinacol boronate.[1]

  • Sterically-Enhanced Suzuki Coupling: Utilization of XPhos Pd G2 , a Buchwald precatalyst designed to facilitate oxidative addition into hindered aryl halides.[1]

  • Hydrolysis: Saponification of the ester to the final free acid.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the biaryl bond, identifying two commercially ubiquitous aryl halides as starting materials: 1-Bromo-2,3-dichlorobenzene and Methyl 3-bromobenzoate .[1]

RetrosynthesisTargetTARGET:2',3'-Dichlorobiphenyl-3-carboxylic acidEster_IntINTERMEDIATE:Methyl 2',3'-dichlorobiphenyl-3-carboxylateTarget->Ester_IntHydrolysisHalide_AFragment A:1-Bromo-2,3-dichlorobenzeneEster_Int->Halide_ASuzuki Coupling(C-C Bond Formation)BoronateActivated Nucleophile:Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateEster_Int->BoronateSubg_HalidesSTARTING MATERIALSHalide_BFragment B:Methyl 3-bromobenzoateBoronate->Halide_BMiyaura Borylation(Pd Catalyst)

Figure 1: Retrosynthetic strategy isolating the biaryl bond formation.

Experimental Protocols

Phase 1: Activation of Fragment B (Miyaura Borylation)

Objective: Convert Methyl 3-bromobenzoate into the nucleophilic boronate ester. Note: We utilize the ester rather than the free acid to prevent catalyst poisoning by the carboxylic acid moiety during the subsequent coupling.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
Methyl 3-bromobenzoate 215.04 1.0 2.15 g (10 mmol) Substrate
Bis(pinacolato)diboron (B₂pin₂) 253.94 1.1 2.79 g Boron Source
KOAc (Potassium Acetate) 98.14 3.0 2.94 g Base
Pd(dppf)Cl₂ · DCM 816.64 0.03 245 mg Catalyst

| 1,4-Dioxane | - | - | 40 mL | Solvent |[1]

Step-by-Step Procedure:

  • Setup: Charge a dry 100 mL round-bottom flask equipped with a magnetic stir bar with Methyl 3-bromobenzoate, B₂pin₂, and KOAc.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) three times. This is critical; oxygen promotes homocoupling of the boronic ester.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM quickly under a stream of

    
    .
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting bromide spot should disappear.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification (Optional): For high purity, pass through a short silica plug (eluting with 5% EtOAc/Hexane).[1]

    • Yield Expectation: >85% as a white/off-white solid.[1]

Phase 2: Sterically Controlled Cross-Coupling

Objective: Couple the hindered 1-Bromo-2,3-dichlorobenzene with the prepared boronate. Critical Factor: We select XPhos Pd G2 (Buchwald Generation 2).[1] The bulky biaryl phosphine ligand (XPhos) facilitates the oxidative addition into the electron-rich, sterically crowded aryl chloride/bromide interface.

Reagents Table:

Reagent Equiv. Amount (Example) Role
1-Bromo-2,3-dichlorobenzene 1.0 2.26 g (10 mmol) Electrophile
Boronate Ester (from Phase 1) 1.2 3.14 g Nucleophile
K₃PO₄ (Tribasic, 2M aq.) 3.0 15 mL Base
XPhos Pd G2 0.02 157 mg Catalyst

| THF / Water (4:1) | - | 50 mL | Solvent System |[1][2]

Step-by-Step Procedure:

  • Degassing: In a separate vial, sparge the 2M K₃PO₄ solution with

    
     for 15 minutes.
    
  • Charging: To a reaction vessel, add 1-Bromo-2,3-dichlorobenzene, the Boronate Ester, and XPhos Pd G2.

  • Solvation: Add THF and the degassed K₃PO₄ solution.

  • Reaction: Heat to 60°C for 12 hours.

    • Note: While many Suzukis run at reflux, XPhos is highly active.[1] 60°C prevents dehalogenation of the sensitive 2,3-dichloro motif.

  • Monitoring: Check via HPLC or TLC. Look for the formation of the biaryl species (usually more polar than the starting halide).

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

    • Target: Methyl 2',3'-dichlorobiphenyl-3-carboxylate.[1]

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

Procedure:

  • Dissolve the purified ester (from Phase 2) in a mixture of THF/MeOH/Water (3:1:1) .

  • Add LiOH·H₂O (3.0 equiv).[1]

  • Stir at RT for 4 hours. (Heating to 40°C is acceptable if slow).[1]

  • Acidification: Concentrate to remove organics.[1] Acidify the remaining aqueous phase to pH 2 using 1M HCl. A white precipitate should form.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.[1]

Mechanism & Logic (Why this works)

The success of this protocol relies on the specific catalytic cycle enabled by the XPhos ligand.

CatalyticCyclecluster_legendKey InteractionPd0L-Pd(0)(Active Species)OxAddOxidative Addition(Rate Limiting Step)Pd0->OxAdd+ 1-Br-2,3-Cl2-PhTransMetTransmetallation(Base Assisted)OxAdd->TransMet+ Boronate / BaseRedElimReductive Elimination(Product Release)TransMet->RedElimBiaryl ComplexRedElim->Pd0- ProductNote1XPhos Ligand:Bulky isopropyl groups protect Pd center,preventing aggregation and forcingoxidative addition into hindered halides.

Figure 2: Catalytic cycle emphasizing the role of the ligand in overcoming steric hindrance.[3]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxygen leak.[1]Degas solvents more rigorously.[1] Switch to SPhos Pd G2.[1]
Dehalogenation (Product - Cl) Temperature too high; Hydride source present.Lower temp to 50°C. Ensure solvent is anhydrous (for Phase 1).[1]
Homocoupling (Biaryl-Biaryl) Oxygen presence during Phase 1.[1]Strictly exclude air.[1] Add B₂pin₂ slowly.[1]
Sticky Solid Product Impurities trapped in crystal lattice.[1]Triturate with cold Pentane or Hexane.

Quality Control & Characterization

Expected Analytical Data for 2',3'-Dichlorobiphenyl-3-carboxylic acid:

  • Appearance: White crystalline solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.1 (s, 1H, -COOH )[1]
      
    • 
       8.0 - 8.1 (m, 2H, Ring A ortho/para to acid)[1]
      
    • 
       7.7 (d, 1H, Ring A)[1]
      
    • 
       7.6 (t, 1H, Ring A)[1]
      
    • 
       7.4 - 7.5 (m, 2H, Ring B)[1]
      
    • 
       7.3 (t, 1H, Ring B)[1]
      
    • Note: Look for the absence of the methyl ester singlet at ~3.9 ppm.

  • MS (ESI-): m/z calculated for

    
     [M-H]⁻: 264.99; Found: 265.0.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Protocol for Suzuki-Miyaura Cross-Coupling Reaction. Link

  • Tang, W., et al. (2014).[1][3] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][3] Organic Chemistry Frontiers. Link

Applications of 2',3'-Dichlorobiphenyl-3-carboxylic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2',3'-Dichlorobiphenyl-3-carboxylic Acid in Agrochemical Research

Part 1: Introduction & Strategic Significance

2',3'-Dichlorobiphenyl-3-carboxylic acid is a specialized chemical building block critical to the discovery and optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While first-generation SDHIs (e.g., Boscalid) utilized simple 4'-chloro substitution patterns, the emergence of resistance strains in pathogens like Botrytis cinerea and Alternaria spp. has necessitated the development of novel "tail" architectures.

This compound serves as a hydrophobic pharmacophore precursor . In the design of SDHIs, the molecule is bipartite:

  • The Toxophore: Usually a pyrazole or pyridine amide that binds to the ubiquinone reduction site (Complex II).

  • The Hydrophore (Tail): A lipophilic moiety that occupies the hydrophobic pocket.

Why 2',3'-Dichlorobiphenyl?

  • The "Ortho-Effect": The chlorine atom at the 2' position introduces significant steric hindrance, forcing the biphenyl system into a twisted, non-planar conformation. This distinct topology allows the molecule to probe different regions of the binding pocket compared to planar analogs, potentially retaining potency against mutant strains (e.g., H272R/Y).

  • Metabolic Blockade: Substitution at the 2' and 3' positions blocks common sites of metabolic oxidation (CYP450 attack), potentially enhancing the in vivo persistence of the resulting fungicide.

Part 2: Experimental Protocols

Protocol A: High-Throughput Synthesis of SDHI Analog Libraries

Objective: To couple 2',3'-Dichlorobiphenyl-3-carboxylic acid with various heterocyclic amines to generate a library of potential fungicidal candidates.

Materials:

  • Scaffold: 2',3'-Dichlorobiphenyl-3-carboxylic acid (CAS 177734-74-6).[1]

  • Amine Partners: e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine (Fluxapyroxad precursor), 2-amino-3-chloropyridine.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 2',3'-Dichlorobiphenyl-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL) in a reaction vial.

  • Activation: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling: Add the specific heterocyclic amine (1.1 equiv).

  • Reaction: Seal the vial and stir at 60°C for 4–6 hours. Monitor progress via LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Quench: Dilute with Ethyl Acetate (10 mL) and wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Criteria: >95% purity by HPLC at 254 nm.

  • Key Indicator: Disappearance of the carboxylic acid peak and appearance of the amide carbonyl stretch (~1650 cm⁻¹) in IR.

Protocol B: Metabolic Stability Profiling (Microsomal Assay)

Objective: To determine if the 2',3'-dichloro substitution confers superior metabolic stability compared to the 4'-chloro standard (Boscalid analog).

Experimental Setup:

  • Incubation System: Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Test Compounds:

    • Compound A: Amide derived from 2',3'-Dichlorobiphenyl-3-carboxylic acid.

    • Reference: Boscalid (4'-chloro analog).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubate test compounds (1 µM final conc.) with RLM in phosphate buffer (pH 7.4) for 5 minutes at 37°C.

  • Initiate reaction by adding NADPH.

  • Sample at T=0, 15, 30, and 60 minutes.

  • Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Calculate Intrinsic Clearance (


) using the elimination rate constant (

) from the slope of ln(remaining %) vs. time.

Part 3: Data Visualization & Analysis

Figure 1: Pharmacophore Assembly & Logic

This diagram illustrates the logical flow from the raw building block to the final active fungicide, highlighting the critical "Ortho-Effect" introduced by the 2',3'-dichloro pattern.

SDHI_Design_Workflow cluster_mechanism Structural Advantage Acid 2',3'-Dichlorobiphenyl- 3-carboxylic acid (The Hydrophore) Coupling Amide Coupling (HATU/DMF) Acid->Coupling Provides Lipophilic Tail Amine Heterocyclic Amine (The Toxophore) Amine->Coupling Provides Binding Head Candidate Candidate SDHI (Twisted Conformation) Coupling->Candidate Synthesis Assay Fungicidal Assay (B. cinerea) Candidate->Assay Screening Note 2'-Cl induces steric twist Overcomes resistance? Candidate->Note

Caption: Workflow for integrating 2',3'-Dichlorobiphenyl-3-carboxylic acid into SDHI discovery pipelines.

Table 1: Comparative SAR Data (Hypothetical)

Demonstrates the impact of the 2',3'-dichloro substitution pattern on fungicidal potency and stability.

Compound IDTail Structure (Acid Used)TargetIC50 (µM) - B. cinereaMetabolic Half-Life (min)
Ref-001 4'-Chlorobiphenyl-3-carboxylic acidWild Type0.0545
Ref-001 4'-Chlorobiphenyl-3-carboxylic acidMutant (H272Y)12.50 (Resistant)45
Exp-023 2',3'-Dichlorobiphenyl-3-carboxylic acid Wild Type 0.08 >120
Exp-023 2',3'-Dichlorobiphenyl-3-carboxylic acid Mutant (H272Y) 0.45 (Active) >120

Interpretation: While the reference compound loses potency against the mutant strain, the 2',3'-dichloro analog (Exp-023) maintains moderate activity due to the twisted conformation fitting the mutated pocket, and significantly improves metabolic stability (Half-life >120 min).

Part 4: References

  • Fungicide Resistance Action Committee (FRAC). (2023). SDHI Fungicides: Mode of Action and Resistance Management. Retrieved from [Link]

  • Rheinheimer, J., et al. (2008). The Discovery of Boscalid: A New Broad-Spectrum Fungicide. Bioorganic & Medicinal Chemistry.

  • Glatt, H., et al. (2016). Biphenyl Carboxylic Acids as Building Blocks in Agrochemical Synthesis. Journal of Agricultural and Food Chemistry. (General reference for biphenyl chemistry).

  • PubChem. (n.d.). Compound Summary: 2',3'-Dichlorobiphenyl-3-carboxylic acid (CAS 177734-74-6).[1] Retrieved from [Link]

Sources

Functionalization of the carboxylic acid group in 2',3'-Dichlorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of 2',3'-Dichlorobiphenyl-3-carboxylic acid

Introduction

2',3'-Dichlorobiphenyl-3-carboxylic acid is a polychlorinated biphenyl (PCB) derivative containing a reactive carboxylic acid handle. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The functionalization of its carboxylic acid group allows for the synthesis of a diverse library of compounds, including amides, esters, and alcohols, which are pivotal for probing biological interactions and developing novel materials. Furthermore, the presence of two chlorine atoms on the biphenyl core offers opportunities for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of key strategies for the functionalization of the carboxylic acid group of 2',3'-Dichlorobiphenyl-3-carboxylic acid. It offers field-proven insights and step-by-step protocols for common and essential transformations.

Core Principle: Activation of the Carboxylic Acid

Direct reaction of a carboxylic acid with nucleophiles like amines or alcohols is often inefficient. The hydroxyl group (-OH) of the carboxyl moiety is a poor leaving group. Moreover, amines, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[1] Therefore, the first step in many functionalization reactions is the "activation" of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.

A common and highly effective activation strategy is the conversion of the carboxylic acid to an acyl chloride . Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates for synthesizing other derivatives like esters and amides.[2][3]

Protocol for Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides can be readily achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Reagents and Materials:

  • 2',3'-Dichlorobiphenyl-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • In a fume hood, add 2',3'-Dichlorobiphenyl-3-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DCM or toluene to dissolve the acid.

  • Slowly add thionyl chloride (2.0-5.0 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with oxalyl chloride.[5]

  • Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or silica gel) to the flask.

  • Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive vapors.

  • The resulting crude 2',3'-Dichlorobiphenyl-3-carbonyl chloride is often used directly in the next step without further purification.

Application 1: Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry.[6] While acyl chlorides can be reacted directly with amines, a milder and more common approach for complex molecules involves the use of coupling agents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][8] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.[9][10]

Workflow for Carbodiimide-Mediated Amidation

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Workup A 2',3'-Dichlorobiphenyl- 3-carboxylic acid E 1. Activation: Acid + Coupling Agent → O-acylisourea intermediate A->E B Primary or Secondary Amine (R-NH₂) F 2. Nucleophilic Attack: Intermediate + Amine → Tetrahedral Intermediate B->F C EDC or DCC (Coupling Agent) C->E D Solvent (e.g., DCM, DMF) E->F G 3. Product Formation: Rearrangement & Leaving Group Departure F->G H Desired Amide Product G->H I Urea Byproduct (e.g., DCU) G->I J Aqueous Workup & Purification (Chromatography) H->J I->J

Caption: Carbodiimide-mediated amide synthesis workflow.

Protocol for Amide Synthesis using EDC

Reagents and Materials:

  • 2',3'-Dichlorobiphenyl-3-carboxylic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Optional) HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) as an additive to suppress side reactions and increase yields[8][11]

  • Anhydrous DCM or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 2',3'-Dichlorobiphenyl-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Add the amine (1.0-1.2 eq).

  • If used, add HOBt (1.1 eq) or a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent EDC, DCCActivates carboxylic acid for nucleophilic attack.[7]
Additive HOBt, DMAPSuppresses racemization and side reactions, improving yield.[8]
Solvent DCM, DMFAprotic solvents to dissolve reactants without interference.
Temperature 0°C to RTInitial cooling controls the exothermic activation step.
Stoichiometry Slight excess of amine and coupling agentEnsures complete consumption of the starting acid.

Application 2: Ester Formation

Esterification is another critical functionalization. For sterically hindered carboxylic acids, classical Fischer esterification (acid-catalyzed reaction with an alcohol) can be slow and require harsh conditions. A highly effective method for such substrates is the Steglich esterification, which utilizes DCC as the coupling agent and a catalytic amount of DMAP.[12]

Workflow for Steglich Esterification```dot

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Workup A 2',3'-Dichlorobiphenyl- 3-carboxylic acid E 1. Activation: Acid + DCC → O-acylisourea intermediate A->E B Alcohol (R-OH) G 3. Esterification: Salt + Alcohol → Tetrahedral Intermediate B->G C DCC (Coupling Agent) C->E D DMAP (Catalyst) F 2. Acyl Transfer: Intermediate + DMAP → Acyl-pyridinium salt D->F E->F F->G H Desired Ester Product G->H I Dicyclohexylurea (DCU) Byproduct (precipitates) G->I J Filtration & Purification (Chromatography) H->J I->J

Caption: Reduction of carboxylic acid to primary alcohol.

Protocol for Reduction using Borane-THF Complex

Reagents and Materials:

  • 2',3'-Dichlorobiphenyl-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 1M)

  • Diethyl ether or Ethyl acetate for extraction

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve 2',3'-Dichlorobiphenyl-3-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 1M solution of BH₃·THF (approx. 3.0 eq) dropwise via syringe. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction back to 0°C and quench it by the very slow, dropwise addition of water, followed by 1M HCl, until the gas evolution ceases and the solution is acidic.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

ParameterReagentRationale
Strong Reduction LiAlH₄Highly reactive, reduces many functional groups. Requires excess due to initial acid-base reaction.
Selective Reduction BH₃·THFChemoselectively reduces carboxylic acids in the presence of many other functional groups.
Catalytic Reduction Mn(I)/PhSiH₃Milder, catalytic method using hydrosilylation.

Advanced Functionalization: Cross-Coupling of Aryl Chlorides

Beyond the carboxylic acid group, the two chloro-substituents on the biphenyl scaffold are handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. This dramatically expands the synthetic possibilities. The reactivity of aryl chlorides is lower than bromides or iodides, often requiring specialized catalysts with bulky, electron-rich ligands.

[13][14]* Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the synthesis of complex biaryl or teraryl structures. *[13][14][15] Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to introduce an alkyne moiety.

[16][17][18]These advanced methods allow for late-stage modification of the core structure after the carboxylic acid has been functionalized, providing a powerful strategy for building molecular complexity.

Conclusion

The functionalization of 2',3'-Dichlorobiphenyl-3-carboxylic acid offers a versatile platform for the synthesis of novel compounds. The carboxylic acid group can be efficiently converted into amides, esters, and alcohols through well-established protocols. Activation of the acid, either via an acyl chloride intermediate or through in-situ methods with coupling agents like EDC and DCC, is a critical first step. The choice of reagents and reaction conditions can be tailored to accommodate a wide range of substrates and functional groups. Furthermore, the presence of aryl chloride moieties opens the door to advanced diversification through palladium-catalyzed cross-coupling reactions, making this scaffold a valuable building block for research in drug discovery and materials science.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 19, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Valyaev, D. A., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis.
  • Carbodiimide - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (2023, January 22). Retrieved February 19, 2026, from [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved February 19, 2026, from [Link]

  • Carboxylic Acids to Acid Chlorides. (n.d.). BYJU'S. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 19, 2026, from [Link]

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved February 19, 2026, from [Link]

  • Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Video: Preparation of Amides - JoVE. (2023, April 30). Retrieved February 19, 2026, from [Link]

  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved February 19, 2026, from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. Retrieved February 19, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides | Organic Letters. (2018, April 4). Retrieved February 19, 2026, from [Link]

  • Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved February 19, 2026, from [Link]

  • Acyl chloride synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.). Retrieved February 19, 2026, from [Link]

  • 21.4: Chemistry of Acid Halides - Chemistry LibreTexts. (2024, March 17). Retrieved February 19, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved February 19, 2026, from [Link]

  • Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Alkyl and aryl amides synthesized via radical aminocarbonylation... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Method for esterifying sterically hindered carboxylic acids - Google Patents. (n.d.).
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  • Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Method for esterifying hindered carboxylic acids - European Patent Office. (n.d.). Retrieved February 19, 2026, from [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (2025, August 7). Retrieved February 19, 2026, from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',3'-Dichlorobiphenyl-3-carboxylic acid is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. The controlled, efficient, and safe production of this compound at scale is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for scaling up the synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid. We will delve into a well-established laboratory-scale synthesis and then meticulously address the critical considerations and modifications required for a successful transition to pilot and production scales. The focus will be on ensuring process robustness, safety, and product quality.

The synthesis of biphenyl derivatives has been a subject of extensive research for over a century, with methods like the Ullmann and Suzuki-Miyaura cross-coupling reactions being cornerstones of this field.[1][2][3] The Suzuki-Miyaura coupling, in particular, has gained prominence due to its mild reaction conditions and the commercial availability of a wide array of boronic acids, which are generally more environmentally benign than other organometallic reagents.[4] This guide will primarily focus on a Suzuki-Miyaura cross-coupling approach for the synthesis of the target molecule.

PART 1: Laboratory-Scale Synthesis Protocol

A common and effective laboratory-scale synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid involves the Suzuki-Miyaura cross-coupling of a suitable bromobenzoic acid with a dichlorophenylboronic acid.[5] This palladium-catalyzed reaction offers high selectivity and generally good yields.[6]

Reaction Scheme

Caption: General Suzuki-Miyaura coupling for the synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromobenzoic acid≥98%Commercially Available
2,3-Dichlorophenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
TolueneACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Hydrochloric acid (HCl)2 M solutionIn-house
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Step-by-Step Laboratory Protocol
  • Inert Atmosphere: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (10.0 g, 49.8 mmol), 2,3-dichlorophenylboronic acid (11.4 g, 59.7 mmol), and potassium carbonate (20.6 g, 149 mmol).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (100 mL).

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere. This is crucial as palladium catalysts can be sensitive to oxygen.[7]

  • Catalyst Addition: Add palladium(II) acetate (0.112 g, 0.50 mmol) and triphenylphosphine (0.522 g, 2.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid with a small amount of toluene.

    • Combine the filtrates and transfer to a separatory funnel.

    • Add 100 mL of water and 100 mL of ethyl acetate.

    • Separate the aqueous layer and wash the organic layer with 50 mL of brine.

    • Acidify the aqueous layer with 2 M HCl to a pH of approximately 2, which will precipitate the product.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2',3'-Dichlorobiphenyl-3-carboxylic acid.

    • Dry the purified product under vacuum.

PART 2: Scale-Up Procedures and Considerations

Scaling up a chemical synthesis from the laboratory to a pilot or production plant is not merely about using larger equipment. It involves a thorough understanding of chemical engineering principles and a systematic approach to identify and mitigate potential risks.[8]

Key Challenges and Solutions in Scaling-Up Suzuki-Miyaura Reactions
ChallengeLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Mitigation Strategies for Scale-Up
Heat Transfer Efficient heat transfer due to high surface area to volume ratio.Poor heat transfer can lead to localized overheating, side reactions, or runaway reactions.Use of jacketed reactors with precise temperature control, consideration of reaction exothermicity, and controlled addition of reagents.[9]
Mass Transfer (Mixing) Efficient mixing with magnetic or overhead stirrers.Inefficient mixing can lead to concentration gradients, affecting reaction kinetics and selectivity.Use of appropriately designed agitators (e.g., pitched-blade turbine, anchor), determination of optimal stirring speed, and potential use of baffles.[7]
Reagent Addition Reagents are typically added all at once.Controlled addition of reagents, especially the catalyst or base, may be necessary to manage exotherms and improve selectivity.Use of dosing pumps for controlled addition, and development of a detailed addition protocol.
Inert Atmosphere Easily achieved with a nitrogen balloon or flow.Maintaining a strictly inert atmosphere in large reactors is more challenging.Rigorous inerting of the reactor with nitrogen or argon, and maintaining a positive pressure throughout the process. Oxygen sensitivity of palladium catalysts is a critical factor.[7]
Work-up and Isolation Simple filtration and extraction procedures.Filtration of large quantities of solids can be slow and inefficient. Extractions require large volumes of solvents.Use of filter presses or centrifuges for solid-liquid separation. Implementation of multi-stage extraction and phase-split monitoring.
Palladium Removal Often not a primary concern for research samples.Residual palladium in the final product is a major concern, especially for pharmaceutical applications.Use of palladium scavengers (e.g., activated carbon, functionalized silica) during work-up, and optimization of crystallization to reject palladium impurities.[8]
Safety Small quantities of flammable solvents and reagents pose a manageable risk.Large quantities of flammable solvents and potentially hazardous reagents require stringent safety protocols.A thorough process safety assessment (e.g., HAZOP study) is essential. Use of appropriate personal protective equipment (PPE) for handling chlorinated aromatic compounds is mandatory.[10][11]
Visualizing the Scale-Up Workflow

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_synthesis Lab Synthesis (g scale) lab_workup Lab Work-up & Purification lab_synthesis->lab_workup Crude Product lab_analysis Analytical Characterization lab_workup->lab_analysis Purified Product pilot_synthesis Pilot Synthesis (kg scale) lab_analysis->pilot_synthesis Process Understanding pilot_workup Pilot Work-up & Isolation pilot_synthesis->pilot_workup Reaction Mass pilot_analysis In-Process Controls (IPCs) pilot_workup->pilot_analysis Isolated Intermediate prod_synthesis Production Synthesis (multi-kg scale) pilot_analysis->prod_synthesis Process Robustness Data prod_workup Production Work-up & Drying prod_synthesis->prod_workup Bulk Reaction prod_analysis Quality Control (QC) Release prod_workup->prod_analysis Final Product

Caption: A generalized workflow for scaling up chemical synthesis from laboratory to production.

Detailed Protocol for Pilot-Scale Synthesis (Example: 5 kg Scale)

This protocol is an illustrative example and must be adapted based on the specific equipment and safety infrastructure of the manufacturing facility.

  • Reactor Preparation:

    • A 100 L glass-lined reactor is thoroughly cleaned, dried, and inerted with nitrogen.

    • The reactor is equipped with a pitched-blade turbine agitator, a reflux condenser, a temperature probe, and ports for reagent addition.

  • Charging of Reactants:

    • Charge 3-bromobenzoic acid (5.0 kg) and 2,3-dichlorophenylboronic acid (5.7 kg) into the reactor under a nitrogen blanket.

    • Charge potassium carbonate (10.3 kg).

  • Solvent Addition and Degassing:

    • Add a pre-mixed and degassed solvent mixture of 1,4-dioxane (37.5 L) and water (12.5 L).

    • Continue to sparge with nitrogen for at least 30 minutes with gentle agitation.

  • Catalyst Preparation and Addition:

    • In a separate, inerted vessel, prepare a solution of palladium(II) acetate (56 g) and triphenylphosphine (261 g) in degassed 1,4-dioxane (2 L).

    • Transfer the catalyst solution to the reactor via a pressure-equalized addition funnel over 15-20 minutes.

  • Reaction and Monitoring:

    • Heat the reactor jacket to achieve a gentle reflux of the reaction mixture (internal temperature of approximately 90-95 °C).

    • Maintain vigorous agitation throughout the reaction.

    • Monitor the reaction progress every hour using a validated in-process control (IPC) method (e.g., HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor contents to 20-25 °C.

    • Filter the reaction mixture through a filter press to remove inorganic solids. Wash the filter cake with toluene.

    • Transfer the filtrate to a larger extraction vessel.

    • Add water (50 L) and ethyl acetate (50 L) and agitate for 30 minutes. Allow the layers to separate.

    • Separate the aqueous layer.

    • Transfer the aqueous layer to a precipitation vessel.

    • With good agitation, slowly add 2 M HCl until the pH of the solution is 2-3.

    • Cool the mixture to 0-5 °C to maximize precipitation.

    • Isolate the product using a centrifuge.

  • Purification and Drying:

    • Wash the wet cake with cold deionized water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent system determined during process development.

    • Dry the final product in a vacuum oven at a specified temperature until a constant weight is achieved.

PART 3: Safety and Environmental Considerations

Handling of Chlorinated Aromatic Compounds: 2',3'-Dichlorobiphenyl-3-carboxylic acid and its precursors are chlorinated aromatic compounds. These substances require careful handling due to their potential toxicity.[10] All operations should be conducted in well-ventilated areas, such as a fume hood at the laboratory scale, or in a contained and ventilated system at the pilot and production scales. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory.[10]

Process Safety: A thorough understanding of the reaction thermodynamics is crucial for safe scale-up.[9] The heat of reaction should be determined using reaction calorimetry to assess the potential for a thermal runaway. Emergency cooling and quenching procedures should be in place.

Waste Management: All waste streams, including solvent washes and aqueous layers, must be collected and disposed of as hazardous waste in accordance with local regulations. The recovery and recycling of solvents should be considered to improve the environmental footprint of the process.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. ACS Publications.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Method for chlorination of methylated aromatic compounds. Google Patents.
  • Chemistry Ullmann Reaction. SATHEE.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann reaction. Wikipedia.
  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.
  • Safety of chlorine production and chlorination processes. ResearchGate.
  • Chemical Process Safety. Mettler Toledo.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. ResearchGate.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Synthesis of Polychlorinated Biphenyls (PCBs) and Their Metabolites Using the Suzuki-Coupling. University of Iowa.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. PMC.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses.
  • A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O.
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC.
  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. CHEMISTRY & BIOLOGY INTERFACE.
  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives.

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Troubleshooting & Optimization

Solving solubility issues with 2',3'-Dichlorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to assist researchers working with 2',3'-Dichlorobiphenyl-3-carboxylic acid (CAS: 177734-74-6). This document addresses the specific solubility challenges inherent to lipophilic carboxylic acids and provides validated protocols for in vitro and in vivo formulations.

Topic: Solubility Optimization & Formulation Troubleshooting Document ID: TS-DCB-005 | Last Updated: 2026-02-20

Compound Profile & Physicochemical Data

Understanding the "Why" before the "How" is critical. This compound exhibits "Brick Dust" behavior—high crystallinity and high lipophilicity—making it prone to precipitation in aqueous media.

PropertyValueTechnical Note
Chemical Name 2',3'-Dichlorobiphenyl-3-carboxylic acidAlso known as 3-(2,3-dichlorophenyl)benzoic acid.[1]
CAS Number 177734-74-6Use this identifier for vendor verification.
Molecular Weight 267.11 g/mol
Formula C₁₃H₈Cl₂O₂
pKa (Acid) ~3.8 – 4.1 (Estimated)Weak acid. Ionizes (becomes soluble) at pH > 5.5.
LogP (Lipophilicity) ~4.8 – 5.1 (Estimated)Highly lipophilic. Prefers organic solvents or lipid bilayers.
Water Solubility < 1 µg/mL (Neutral pH)Practically insoluble in water without pH adjustment or surfactants.

Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media. Why?

Diagnosis: This is the "Solvent Shift Crash-Out" phenomenon. The Mechanism: In DMSO, the compound exists as a neutral, solvated molecule. When you dilute into aqueous media (pH 7.4), two things happen:

  • Solvent Loss: The DMSO diffuses away rapidly, leaving the hydrophobic molecules exposed to water.

  • Slow Ionization: Although the pH is 7.4 (where the drug should be soluble as an anion), the solid aggregates form faster than the acid can deprotonate. Once aggregates form, they are kinetically stable and won't redissolve.

The Fix:

  • Pre-warm media: Ensure media is at 37°C. Cold media promotes precipitation.

  • Vortex while adding: Do not add the DMSO dropwise to a static tube. Inject the DMSO stock into the vortexing vortex of the media to ensure rapid dispersion.

  • Use a "pH Spike": (See Protocol B below).

Q2: Can I use ethanol instead of DMSO?

Answer: Yes, but with caution. Ethanol is a protic solvent, unlike DMSO (aprotic). While 2',3'-Dichlorobiphenyl-3-carboxylic acid is soluble in ethanol, ethanol evaporates faster and can cause edge-effect precipitation in 96-well plates.

  • Recommendation: Use DMSO for stock solutions (up to 50 mM). Use Ethanol only if your assay is sensitive to DMSO toxicity.

Q3: I need to dose this in mice (IP/PO). A simple saline suspension isn't working. What formulation do you recommend?

Answer: Simple saline will result in poor bioavailability because the compound will remain a solid suspension. Recommendation: You must use a Solubility Enhancer or a pH-Adjusted Vehicle .

  • Option A (Standard): 10% DMSO + 40% PEG400 + 50% Water.

  • Option B (Advanced): 20% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in water. The hydrophobic biphenyl tail fits inside the cyclodextrin cavity, shielding it from water.

Q4: My stock solution in DMSO turned cloudy after freezing. Is it spoiled?

Answer: Likely not. DMSO freezes at 18.5°C. The cloudiness is likely the compound crystallizing out as the DMSO freezes. The Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is crystal-clear before use. If particles remain, sonicate for 5 minutes.

Step-by-Step Protocols

Protocol A: Standard Stock Preparation (10 mM)

Use this for general in vitro assays.

  • Weighing: Weigh 2.67 mg of 2',3'-Dichlorobiphenyl-3-carboxylic acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "pH Shift" Dilution Method (Anti-Crash Strategy)

Use this if you observe precipitation when diluting into buffer.

  • Prepare Buffer: Ensure your assay buffer (e.g., PBS) is at pH 7.4 or higher.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into 100 mM NaOH (or a basic buffer like Tris pH 8.5) briefly.

    • Why? This forces the acid to deprotonate into its soluble salt form (Carboxylate-Na+) before it hits the bulk water.

  • Final Dilution: Immediately dilute this intermediate into your final assay buffer.

    • Result: The compound enters the final buffer already ionized, preventing aggregation.

Protocol C: In Vivo Formulation (Cyclodextrin Complex)

Best for maximizing bioavailability.

  • Vehicle Prep: Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in 80 mL of distilled water (20% w/v).

  • Compound Addition: Add the required amount of 2',3'-Dichlorobiphenyl-3-carboxylic acid powder to the vehicle.

  • Solubilization: Sonicate for 20–30 minutes at 37°C. The solution may remain cloudy.

  • pH Adjustment: While stirring, add 1M NaOH dropwise until the solution clears (pH will rise). The compound dissolves as the salt form and complexes with the cyclodextrin.

  • Back-Titration: Carefully adjust pH back to 7.4–8.0 using 0.1M HCl if necessary (do not overshoot to acidic pH, or it will precipitate).

  • Filter: Sterile filter (0.22 µm) before injection.

Visualizations

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct formulation strategy based on your application.

SolubilityTree Start Start: 2',3'-Dichlorobiphenyl-3-carboxylic acid Application What is your Application? Start->Application InVitro In Vitro (Cells/Enzymes) Application->InVitro InVivo In Vivo (Animal Dosing) Application->InVivo DMSOTol Is DMSO tolerated? InVitro->DMSOTol Route Route of Admin? InVivo->Route YesDMSO Use DMSO Stock (Protocol A) DMSOTol->YesDMSO Yes NoDMSO Use Ethanol or 1:1 EtOH:Water DMSOTol->NoDMSO No CrashCheck Does it precipitate on dilution? YesDMSO->CrashCheck PHShift Use pH Shift Method (Protocol B) CrashCheck->PHShift Yes (Cloudy) Oral Oral (PO) Route->Oral Injection Injection (IV/IP) Route->Injection Formulation1 Methylcellulose/Tween 80 Suspension Oral->Formulation1 Formulation2 20% HP-Beta-Cyclodextrin (Protocol C) Injection->Formulation2

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Figure 2: Dissolution Mechanism & pH Dependency

Visualizing why pH adjustment is non-negotiable for this compound.

DissolutionMech Solid Solid Form (Protonated -COOH) Neutral Neutral in Solution (Low Solubility) Solid->Neutral Dissolve Neutral->Solid Precipitation Ionized Ionized Form (Deprotonated -COO⁻) Neutral->Ionized pH > pKa (4.0) Micelle Micelle/Complex (Stable in Water) Neutral->Micelle Encapsulation Ionized->Neutral pH < pKa Ionized->Micelle High Conc. AddDMSO + DMSO AddBase + Base (pH > 5) AddAcid + Acid (pH < 4) AddCyclo + Cyclodextrin

Caption: The equilibrium between solid, neutral, and ionized states. Success requires driving the equilibrium to the right (Ionized/Micelle).

References

  • Chemical Identification: 2',3'-Dichlorobiphenyl-3-carboxylic acid (CAS 177734-74-6).[2][3] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Solubility Principles: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Cyclodextrin Formulations: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • pKa Estimation of Biphenyls: Tulp, M. T., & Hutzinger, O. (1978). Some thoughts on the metabolism of polychlorinated biphenyls, mainly in relation to the strength of the C-H bond. Chemosphere, 7(11), 849-860. (Discusses electronic effects of chlorine substitution on biphenyl rings).

Sources

Removing impurities from 2',3'-Dichlorobiphenyl-3-carboxylic acid crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2',3'-Dichlorobiphenyl-3-carboxylic Acid

Welcome to the Purification Support Hub

Product: 2',3'-Dichlorobiphenyl-3-carboxylic acid (Crude) Application: Pharmaceutical Intermediate / Ligand Synthesis Support Level: Senior Application Scientist

This guide addresses the purification of 2',3'-Dichlorobiphenyl-3-carboxylic acid. Unlike simple aromatics, this molecule combines a polar acidic head group with a lipophilic, polychlorinated biphenyl tail.[1] This duality dictates our purification strategy: we leverage the acidity to remove neutral organic impurities and the lipophilicity to separate it from inorganic salts and highly polar byproducts.

Part 1: The "Triage" – Initial Purity Assessment

Before starting a purification campaign, visually inspect your crude material.[1] The physical state often reveals the dominant impurity profile.[1]

ObservationLikely CulpritRecommended Action
Sticky/Tarry Solid Residual solvents or Protodeboronation oils (e.g., 1,2-dichlorobenzene)Protocol A (Acid-Base Extraction)
Black/Grey Specs Palladium (Pd) black from Suzuki couplingProtocol C (Pd Scavenging)
Colorless but Low MP Homocoupling byproducts (Biaryls)Protocol A followed by Protocol B
Pink/Red Hue Phenolic oxidation (trace) or Pd-Amine complexesActivated Carbon treatment during Protocol B

Part 2: The "Workhorse" Protocol (Acid-Base Extraction)

Objective: Remove neutral organic impurities (unreacted halides, deboronated arenes, homocoupled byproducts) and inorganic salts.

The Science: Because your target is a carboxylic acid (


), it can be selectively ionized into the aqueous phase using a mild base. Neutral impurities (which lack the -COOH group) will remain in the organic phase. We avoid strong bases (NaOH) initially to prevent emulsion formation caused by the lipophilic dichloro-biphenyl tail acting like a surfactant.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.

    • Note: If the crude is not fully soluble, filter off the solids (likely inorganic salts like borates/phosphates) before proceeding.

  • Extraction (The Cut): Add 10% aqueous Sodium Carbonate (

    
    ) . Shake vigorously and separate layers.
    
    • Target: Product moves to Aqueous Layer (as sodium carboxylate).[1]

    • Waste: Neutral impurities stay in Organic Layer .[1]

  • The Wash: Wash the aqueous layer twice with fresh EtOAc.[1]

    • Why? This "scrubs" any entrained neutral organics that were trapped in the micellar interface.[1]

  • Precipitation (Regeneration): Cool the aqueous layer to 0–5°C. Slowly add 2N HCl while stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with copious water (to remove NaCl), and dry.[1]

Visualizing the Workflow:

AcidBaseExtraction Crude Crude Mixture (Dissolved in EtOAc) AddBase Add 10% Na2CO3 (Partition) Crude->AddBase OrgLayer Organic Layer (Discard) AddBase->OrgLayer Neutrals (Halides, Biaryls) AqLayer Aqueous Layer (Contains Product as Salt) AddBase->AqLayer Product (Carboxylate) Wash Wash with EtOAc (Remove entrained neutrals) AqLayer->Wash Acidify Acidify with HCl (pH 1-2) (Precipitate Product) Wash->Acidify FinalSolid Pure Solid 2',3'-Dichlorobiphenyl-3-COOH Acidify->FinalSolid

Caption: Logical flow of Acid-Base extraction to isolate acidic product from neutral Suzuki coupling byproducts.

Part 3: Advanced Purification (Recrystallization)

Objective: Remove structurally similar acidic impurities (e.g., benzoic acid from deboronation) and refine crystal habit.

The Science: The 2',3'-dichloro substitution makes this molecule significantly more lipophilic than simple benzoic acid derivatives. We exploit this by using a solvent system where the lipophilic impurities stay in solution or the more polar acidic impurities (like benzoic acid) fail to co-crystallize.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismBest For
EtOH / Water 70:30Anti-solvent crashGeneral polishing; removing inorganic traces.[1]
Toluene / Heptane 1:1Temperature dependentRemoving polar acidic impurities (e.g., benzoic acid).[1]
Acetic Acid / Water 80:20Solubility differentialHighly crystalline product; removing colored impurities.[1]

Troubleshooting "The Oil Out": Issue: Upon cooling, the product comes out as an oil, not a crystal. Cause: The melting point is likely suppressed by impurities, or the cooling is too rapid. Fix: Re-heat to dissolve.[1] Add a "seed crystal" of pure product at roughly 5°C below the boiling point of the solvent. Cool extremely slowly (wrap the flask in foil/towels to insulate).

Part 4: Palladium Removal (Critical for Pharma)

Objective: Reduce Pd content to <10 ppm.

The Science: Palladium from Suzuki coupling often complexes with the carboxylic acid or gets trapped in the crystal lattice. Simple recrystallization is often insufficient because the Pd-complex co-precipitates.[1]

Protocol C: Scavenging

  • Dissolve the semi-pure solid in THF or Ethanol (10 mL/g).

  • Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco G-60) .[1]

    • Load: 10–20 wt% relative to the substrate.[1]

  • Heat to 50°C and stir for 2–4 hours.

  • Filter hot through a Celite pad to remove the scavenger.[1]

  • Concentrate the filtrate to dryness.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: I performed the acid-base extraction, but my product is still solidifying into a "goo." Why? A: This usually indicates the presence of Protodeboronation byproducts (e.g., 1,2-dichlorobenzene) that were not fully washed out, or residual high-boiling solvents (DMF/DMSO) from the reaction.

  • Fix: Dissolve the "goo" in Hexane/EtOAc (1:1).[1] Sonicate.[1] If the product is solid, it might crash out while the oily impurities stay dissolved. Alternatively, repeat the Acid-Base extraction but increase the number of organic washes on the aqueous phase.

Q2: Can I use Silica Gel Chromatography? A: Yes, but carboxylic acids "streak" on silica due to hydrogen bonding with silanols.[1]

  • Modification: You must add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane:EtOAc:AcOH 70:29:1).[1] This suppresses ionization and sharpens the peak.[1]

Q3: My NMR shows a persistent impurity peak around 7.5–8.0 ppm that matches Benzoic Acid. How do I remove it? A: This is the deboronation product of 3-carboxyphenylboronic acid (if used as starting material). Since it is also an acid, the base extraction won't remove it.[1]

  • Strategy: Benzoic acid is much more water-soluble than your dichlorobiphenyl product.[1] Recrystallize from Water:Ethanol (60:40) . Heat to reflux (dissolve everything) and cool.[1] The lipophilic dichlorobiphenyl acid should crystallize out first.[1] Filter while the mother liquor is still slightly cold (not frozen) to keep the benzoic acid in solution.

Q4: The product is grey. Is this a problem? A: Grey usually indicates colloidal Palladium.[1] While it may not affect NMR purity, it will fail elemental analysis and may poison subsequent catalytic steps.[1] Use Protocol C (Scavenging) immediately.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]

  • Suzuki Coupling Purification & Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] (Discusses protodeboronation mechanisms).

  • Recrystallization of Biphenyls

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General protocols for aromatic acid purification).

  • Chromatography of Carboxylic Acids

    • Reich, H. J. (2017).[1] Isolating Acidic Products.[1] University of Wisconsin-Madison Organic Chemistry Info.[1]

Sources

Technical Support Center: Suzuki-Miyaura Coupling for Dichlorobiphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SMC-DCB-COOH Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling dichlorophenyl substrates to form biphenyl carboxylic acids presents a "perfect storm" of catalytic challenges: steric hindrance (from ortho-chlorines), electronic deactivation (electron-poor rings resist oxidative addition), and functional group interference (free carboxylic acids coordinate Pd(II) and alter solubility).

This guide moves beyond standard textbook conditions to address the specific failure modes of polychlorinated acidic substrates.

Phase 1: Diagnostic Triage

Before changing catalysts, identify the specific failure mode using this decision matrix.

Triage start Analyze Crude Reaction Mixture (LCMS / NMR) decision1 Is the Aryl Halide consumed? start->decision1 no_rxn ISSUE: Oxidative Addition Failure Cause: Catalyst death or electronic deactivation. Fix: Switch to Buchwald G4 precatalysts. decision1->no_rxn No (SM remains) consumed What is the major byproduct? decision1->consumed Yes proto ISSUE: Protodeboronation Cause: Base too strong or wet solvent. Fix: Anhydrous conditions, MIDA boronates. consumed->proto Ar-H (De-boronated) homo ISSUE: Oxidative Homocoupling Cause: O2 ingress. Fix: Degas solvents, check inert atmosphere. consumed->homo Ar-Ar (Homocoupling) dehalo ISSUE: Hydrodehalogenation Cause: Hydride source present (e.g., alcohols). Fix: Switch solvent to Toluene/Dioxane. consumed->dehalo Ar-H (De-halogenated)

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Phase 2: The Core Modules (Troubleshooting)

Module 1: The "Engine" (Catalyst & Ligand Selection)

Problem: Dichlorophenyl chlorides are electronically deactivated and sterically encumbered. Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail to initiate oxidative addition or stall at transmetalation.

Solution: Use Buchwald Precatalysts (Gen 3 or Gen 4) . These bulky, electron-rich biarylphosphine ligands facilitate oxidative addition into electron-poor chlorides and create a pocket that forces reductive elimination in hindered systems.

LigandBest Use CaseWhy it works
XPhos Primary Recommendation. General purpose for hindered aryl chlorides.Large steric bulk promotes reductive elimination; high electron density speeds up oxidative addition [1].
SPhos Excellent for high stability and water tolerance.[1]High stability against oxidation; extremely efficient for ortho-substituted biaryls [2].
RuPhos Specific for electron-poor substrates.Tuned electronic properties to prevent catalyst poisoning by heteroatoms.

Critical Protocol Change: Stop using in situ catalyst generation (Pd(OAc)₂ + Ligand). Use pre-formed precatalysts (e.g., XPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and prevent formation of inactive Pd-black.

Module 2: The "Environment" (Base & Solvent)

Problem: The carboxylic acid moiety (-COOH) presents two risks:

  • Catalyst Poisoning: -COOH can bind to Pd(II), displacing the phosphine ligand.

  • Protodeboronation: If the boronic acid contains the dichloro-group, the electron-withdrawing chlorines make the C-B bond labile to base-catalyzed hydrolysis [3].

Strategy A: The "Protection" Route (Recommended) Convert the carboxylic acid to a Methyl or tert-Butyl ester before coupling.

  • Why: Eliminates catalyst coordination and improves solubility in non-polar solvents (Toluene/THF) where protodeboronation is slower.

  • Base: K₃PO₄ (mild) or Cs₂CO₃ (anhydrous).

Strategy B: The "Salt" Route (If protection is impossible) Use a massive excess of base (3.5 - 4.0 equiv) to fully deprotonate the acid to the carboxylate (-COO⁻) before the catalyst sees it.

  • Why: The carboxylate is less likely to sequester Pd than the free acid.

  • Solvent: Water/n-Butanol or Water/Dioxane mixtures are required to solubilize the salt.

  • Risk: High pH increases protodeboronation risk.

Module 3: Advanced Boron Management

Problem: "Missing Boron." You add 1.5 equiv of boronic acid, but the reaction stops at 60% conversion because the boron species decomposed.

Solution:

  • Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1 hour. This keeps the concentration low, favoring the coupling over the second-order decomposition pathway.

  • MIDA Boronates: Switch from boronic acid to MIDA boronates . These slowly release the active boronic acid species under hydrous basic conditions, maintaining a steady "feed" of nucleophile without flooding the system [4].

Phase 3: Validated Experimental Protocol

Scenario: Coupling 2,6-dichlorophenylboronic acid with 4-bromo-3-chlorobenzoic acid. Challenge: Extreme steric hindrance (tetra-ortho potential) + acidic proton + protodeboronation prone boronic acid.

Step-by-Step Methodology
  • Preparation (In Glovebox or under Argon):

    • Vessel: 20 mL vial with a crimp cap and PTFE septum.

    • Substrate 1: 4-bromo-3-chlorobenzoic acid (1.0 equiv, 1.0 mmol).

    • Substrate 2: 2,6-dichlorophenylboronic acid (1.5 equiv). Note: If using MIDA boronate, use 1.5 equiv.

    • Catalyst: XPhos Pd G4 (2.0 mol%). Do not use Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 equiv, finely ground).

  • Solvent System:

    • Mixture: 4:1 Toluene : Water.

    • Degassing: Sparge solvents with Argon for 15 minutes before addition. Oxygen is the enemy of low-catalyst loading.

  • Execution:

    • Add solids to the vial.

    • Add degassed solvent via syringe.

    • Seal immediately.

    • Temperature: Heat to 80°C (oil bath) or 100°C (microwave) for 2-4 hours. Note: Higher temps favor coupling over deboronation if the catalyst is active enough.

  • Workup:

    • Acidify carefully with 1M HCl to pH 3 (to protonate the product carboxylic acid).

    • Extract with EtOAc.

    • Crucial Step: Wash organic layer with 10% aqueous KF (Potassium Fluoride) to remove Palladium residues which often stick to carboxylic acids.

Phase 4: Mechanistic Visualization

Understanding where the cycle breaks allows for targeted troubleshooting.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Fail1 FAILURE: COOH binds Pd (Catalyst Arrest) OxAdd->Fail1 Free -COOH RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step (facilitated by XPhos) Fail2 FAILURE: Protodeboronation (Boron Hydrolysis) TransMet->Fail2 High pH / H2O RedElim->Pd0 - Product Fail3 FAILURE: Steric Clash (Cannot Close Cycle) RedElim->Fail3 If Ligand too small

Figure 2: The Catalytic Cycle of Suzuki Coupling showing specific failure points for acidic/hindered substrates.

References

  • Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling."[1] Sigma-Aldrich Technical Review.

  • Anderson, K. W., & Buchwald, S. L. (2005).[1] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides..." Angewandte Chemie International Edition.

  • Lloyd-Jones, G. C., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters." University of Edinburgh Research Explorer.

  • Burke, M. D., et al. (2009). "Iterative cross-coupling with MIDA boronates." Aldrichimica Acta.[2]

  • Fu, G. C., et al. (2007).[3] "Alkyl-Alkyl Suzuki Cross-Couplings..." Journal of the American Chemical Society.[1]

Sources

Minimizing side reactions during 2',3'-Dichlorobiphenyl-3-carboxylic acid isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2',3'-Dichlorobiphenyl-3-carboxylic acid

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2',3'-Dichlorobiphenyl-3-carboxylic acid. Our focus is on anticipating and resolving common issues related to side reactions and isolation challenges to improve yield, purity, and process robustness.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges associated with 2',3'-Dichlorobiphenyl-3-carboxylic acid?

The synthesis of polychlorinated biphenyl (PCB) carboxylic acids like 2',3'-Dichlorobiphenyl-3-carboxylic acid typically involves carbon-carbon bond formation, most commonly via a Suzuki-Miyaura cross-coupling reaction.[1] The primary challenges stem from the electronic properties and steric hindrance of the substituted aromatic rings. Key difficulties include ensuring high coupling efficiency, preventing unwanted side reactions such as homocoupling and dehalogenation, and effectively purifying the final acidic product from neutral or basic impurities.[2][3]

Q2: Why is the choice of palladium catalyst and ligand so critical in the synthesis?

Aryl chlorides are generally less reactive in Suzuki couplings than the corresponding bromides or iodides.[4] The oxidative addition of the Pd(0) catalyst to the Ar-Cl bond is often the rate-limiting step. Therefore, the selection of a suitable palladium precatalyst and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial to facilitate this step and ensure an efficient catalytic cycle.[4] An inadequate catalyst system can lead to low or no product yield.[2]

Q3: How can I effectively remove unreacted starting materials and neutral byproducts from my final product?

A highly effective and standard method for purifying carboxylic acids is through acid-base extraction.[5] By dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and washing with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution), the acidic product is deprotonated and partitions into the aqueous layer as its water-soluble carboxylate salt. Neutral impurities, such as homocoupled biphenyls or unreacted aryl halides, remain in the organic layer and are thus separated.[5] The aqueous layer can then be isolated, cooled, and re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[5]

Troubleshooting Guide: Minimizing Side Reactions During Synthesis

This section addresses specific problems encountered during the synthesis of 2',3'-Dichlorobiphenyl-3-carboxylic acid, with a focus on the Suzuki-Miyaura coupling pathway.

Problem 1: Low or No Product Yield in Suzuki Coupling

Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting materials (aryl halide and/or boronic acid) with little to no desired product formation.

Causality & Solutions:

  • Inactive Catalyst System: The active Pd(0) species may not be forming efficiently or may be degrading.

    • Troubleshooting:

      • Use a Modern Precatalyst: Employ a well-defined, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) that reliably forms the active Pd(0) species in solution.[2]

      • Verify Ligand Integrity: Phosphine ligands are susceptible to oxidation by air, which renders them unable to coordinate with the palladium center.[2] Use fresh ligands or those stored rigorously under an inert atmosphere.

      • Optimize Ligand:Pd Ratio: The optimal ratio is typically between 1:1 and 4:1. Screen different ratios to find the most effective for your specific substrate combination.[2]

  • Inadequate Base: The base is essential for activating the boronic acid for the transmetalation step.[2][4] Its effectiveness is highly dependent on the substrates and solvent.

    • Troubleshooting:

      • Screen Different Bases: If a common base like sodium carbonate (Na₂CO₃) is ineffective, try stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

      • Ensure Base Quality: Use a fresh, dry, and finely powdered base to maximize its reactivity and surface area.

  • Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially at elevated temperatures.[4][6]

    • Troubleshooting:

      • Use a Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester, which is less prone to degradation.[4]

      • Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for any degradation during the reaction.[4]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged heating that can promote decomposition.[4]

Parameter Common Issue Recommended Action Reference
Catalyst Pd(II) precatalyst fails to reduce to active Pd(0).Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst.[2]
Ligand Oxidation of phosphine ligand by air.Use fresh, high-purity ligands stored under an inert atmosphere.[2]
Base Base is too weak or insoluble.Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) and ensure they are finely powdered.[2][4]
Boronic Acid Prone to protodeboronation.Use a more stable boronic ester or a slight excess (1.2-1.5 eq).[4][6]
Temperature Too low for sluggish aryl chlorides.Cautiously increase the temperature, but avoid excessive heat which can cause catalyst decomposition.[2]
Problem 2: Significant Formation of Homocoupled Byproduct

Symptoms: A major byproduct is observed, corresponding to the dimer of the boronic acid starting material (e.g., 4,4'-dicarboxy-1,1'-biphenyl).

Causality & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2] This process also deactivates the catalyst by oxidizing Pd(0) to Pd(II).[3]

    • Troubleshooting:

      • Rigorous Degassing: This is the most critical step. Degas the solvent and the entire reaction setup thoroughly before adding the catalyst. Use at least three freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for 20-30 minutes.[2][4]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire process.

  • Use of Pd(II) Precatalyst: The in situ reduction of a Pd(II) source (like Pd(OAc)₂) to Pd(0) can consume some of the boronic acid or phosphine ligand, which can promote homocoupling.[2]

    • Troubleshooting:

      • Start with a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can mitigate this issue.[2]

Problem 3: Dehalogenation or Protodecarboxylation Side Reactions

Symptoms: Formation of byproducts where one of the chloro-substituents has been replaced by hydrogen (dehalogenation) or where the carboxylic acid group is lost (protodecarboxylation).

Causality & Solutions:

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[3] Sources of hydride can include certain amine bases or alcohol solvents.

    • Troubleshooting:

      • Avoid Hydride Sources: If using an amine base, consider switching to an inorganic base like K₃PO₄. Ensure solvents are anhydrous if they can act as a hydride donor.[3]

      • Milder Conditions: Minimize reaction time and temperature, as prolonged heating can promote this side reaction.[4]

  • Protodecarboxylation: The loss of CO₂ from the carboxylic acid group is typically induced by high temperatures, often above 140-200 °C, and can sometimes be catalyzed by transition metals.[7][8]

    • Troubleshooting:

      • Control Reaction Temperature: Most Suzuki couplings can be run effectively at temperatures between 80-110 °C. Avoid excessive heating, which is the primary driver of thermal decarboxylation.[9]

      • Post-Synthesis Handling: During isolation, avoid unnecessarily high temperatures when concentrating the product solution.

Visualized Workflows and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated using Graphviz.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation A 1. Add Aryl Halide, Boronic Acid, & Base to Flask B 2. Add Degassed Solvent A->B C 3. Degas Mixture (Freeze-Pump-Thaw or Sparge) B->C D 4. Add Pd Catalyst & Ligand under Inert Atmosphere C->D E 5. Heat Reaction to Target Temperature (e.g., 90 °C) D->E F 6. Monitor Progress via TLC / LC-MS E->F G 7. Cool to RT, Dilute with Water & Organic Solvent F->G H 8. Perform Acid-Base Extraction G->H I 9. Acidify Aqueous Layer to Precipitate Product H->I J 10. Filter, Wash, and Dry Pure Product I->J Troubleshooting_Tree cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions Start Low Yield / No Reaction C1 Check Catalyst Activity (Use fresh precatalyst) Start->C1 Is catalyst active? R1 Verify Base Strength (Screen K3PO4, Cs2CO3) Start->R1 Are conditions optimal? C2 Check Ligand Quality (Use fresh, unoxidized ligand) C1->C2 C3 Optimize Pd/Ligand Ratio C2->C3 R2 Check Boronic Acid Stability (Switch to ester?) R1->R2 R3 Ensure Rigorous Degassing R2->R3 R4 Optimize Temperature R3->R4 Purification_Flowchart Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc / Toluene Crude->Dissolve WashBase Wash with aq. Na2CO3 Solution Dissolve->WashBase Separate1 Separate Layers WashBase->Separate1 OrgLayer Organic Layer (Contains Neutral Impurities: Homocoupled Product, Unreacted Halide) Separate1->OrgLayer Organic AqLayer Aqueous Layer (Contains Sodium 2',3'-Dichlorobiphenyl-3-carboxylate) Separate1->AqLayer Aqueous Acidify Cool to 0°C & Acidify with HCl (aq) AqLayer->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate Filter Filter Solid Precipitate->Filter Dry Wash with Water & Dry under Vacuum Filter->Dry

Caption: A workflow for the purification of the target carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the limiting aryl halide (1.0 eq), the boronic acid or ester (1.3 eq), and the base (e.g., K₃PO₄, 2.0 eq). 2[4]. Inerting: Seal the flask and subject it to three cycles of vacuum backfill with dry nitrogen or argon.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe. The reaction mixture should be thoroughly sparged with nitrogen or argon for 15-30 minutes. 4[2]. Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source and ligand. 5[4]. Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) under the inert atmosphere and stir vigorously for the required time (typically 8-24 hours). 6[4]. Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

Protocol 2: Acid-Base Extraction for Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) and shake well. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the remaining organic layer two more times with the aqueous base solution. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded. 4[5]. Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl with stirring until the solution is acidic (pH ~2), at which point the carboxylic acid product will precipitate out of solution. 5[5]. Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the purified product under high vacuum to a constant weight.

References

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing nitriles. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tang, N., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Tang, N., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Frontiers. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Panda, S. R., et al. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences.
  • Google Patents. (n.d.). US Patent for Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Ghosh, A., et al. (2014). Pharmaceutical impurities: A review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • ACS Publications. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • YouTube. (2023). Benzoic acid Decarboxylation. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Patsnap. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). Synthesis of Aryl Esters by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Retrieved from [Link]

  • DTIC. (n.d.). Characterization of Biologically Produced Colored Dissolved Organic Matter in Seawater. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US Patent for Process for purification of carboxylic acids.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (2000). A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-Di(2-pyridyl) thiocarbonate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

  • Chemistry & Biology Interface. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Retrieved from [Link]

  • Brainly.in. (2020). Chlorobenzene reacts with Mg in dry ether to give a compound (A) which further reacts with ethanol to. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2024). A Chemical lithiation induced Li4.4Sn lithiophilic layer for Anode-free Lithium Metal Batteries. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A review on impurity profile of lamotrigine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • PMC - NIH. (n.d.). Interfacial Electrochemical Lithiation and Dissolution Mechanisms at a Sulfurized Polyacrylonitrile Cathode Surface. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2',3'-Dichlorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2',3'-Dichlorobiphenyl-3-carboxylic acid via recrystallization. It addresses common challenges and offers practical, field-proven solutions to optimize purity and yield.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the "mother liquor."[3][5]

Core Principles of Solvent Selection

The success of any recrystallization heavily depends on the appropriate choice of solvent.[3][6] An ideal solvent for 2',3'-Dichlorobiphenyl-3-carboxylic acid should exhibit the following characteristics:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (including room temperature).[1][7]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the 2',3'-Dichlorobiphenyl-3-carboxylic acid.[1][3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[1][3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of 2',3'-Dichlorobiphenyl-3-carboxylic acid.

Q1: My 2',3'-Dichlorobiphenyl-3-carboxylic acid won't dissolve in the hot solvent. What should I do?

A1: This is a common issue that can arise from several factors.

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.[1]

  • Inappropriate Solvent Choice: The chosen solvent may be a poor choice for this specific compound. 2',3'-Dichlorobiphenyl-3-carboxylic acid is a relatively non-polar molecule with a polar carboxylic acid group. A good starting point would be to test solvents of intermediate polarity or consider a mixed solvent system.[8]

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you can proceed to hot filtration to remove it.[2]

Q2: After cooling, no crystals have formed. How can I induce crystallization?

A2: The absence of crystal formation upon cooling often indicates a supersaturated solution or the need for a nucleation site.[9]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[9][10] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If you have a pure crystal of 2',3'-Dichlorobiphenyl-3-carboxylic acid, add a tiny amount to the solution to act as a "seed" for crystal growth.[9][11]

  • Increase Supersaturation:

    • Evaporation: If too much solvent was added, you can gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[9][10]

    • Further Cooling: Cool the solution in an ice-water bath to further decrease the solubility of your compound.[4][12]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9][11] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure.

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[9][11]

  • Lower the Cooling Temperature: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature slowly before placing it in a cold bath.[11]

  • Change the Solvent System: Consider using a solvent with a lower boiling point or a different mixed solvent system.[11]

Q4: The yield of my recrystallized 2',3'-Dichlorobiphenyl-3-carboxylic acid is very low. How can I improve it?

A4: Low recovery can be a significant issue. Here are some ways to improve your yield:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[11][13]

  • Ensure Complete Cooling: Allow the solution to cool thoroughly, first to room temperature and then in an ice bath, to maximize crystal formation.[11]

  • Recover a Second Crop: The mother liquor still contains dissolved product. You can concentrate the mother liquor by boiling off some of the solvent and then cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.[11]

  • Proper Solvent Choice: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.[11][13]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method when a suitable single solvent can be identified.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude 2',3'-Dichlorobiphenyl-3-carboxylic acid in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) to find one where it is soluble when hot and insoluble when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5][12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7][14]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility characteristics.[6][15] It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[15]

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents with opposing solubility characteristics for your compound (e.g., ethanol and water, or toluene and hexane).[16]

  • Dissolution: Dissolve the crude 2',3'-Dichlorobiphenyl-3-carboxylic acid in a minimum amount of the hot "good" solvent.[15]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[12][15] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[15]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of the two solvents for washing.

Data Presentation

Table 1: Potential Solvents for Recrystallization of 2',3'-Dichlorobiphenyl-3-carboxylic acid

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Likely a poor solvent on its own due to the non-polar biphenyl structure, but may be useful as an anti-solvent.[5][8]
EthanolMedium-High78A good general-purpose solvent for moderately polar compounds.[5][8] Often used in combination with water.[2]
MethanolMedium-High65Similar to ethanol but with a lower boiling point.[5]
AcetoneMedium56A versatile solvent for many organic compounds, but its low boiling point can be a disadvantage.[5]
Ethyl AcetateMedium77A good general solvent for compounds of intermediate polarity.[5][8]
TolueneLow111Suitable for aromatic compounds.[5] Its high boiling point can be a drawback for removal.
HexaneLow69A good solvent for non-polar compounds, likely to be a poor solvent for the carboxylic acid and thus a potential anti-solvent.[5][8]

Visualizations

Diagram 1: Single-Solvent Recrystallization Workflow

G A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolve Solid B->C D Hot Filtration (Optional) C->D E Cool Slowly D->E F Crystals Form E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Pure Crystals H->I

Caption: Workflow for single-solvent recrystallization.

Diagram 2: Mixed-Solvent Recrystallization Workflow

G A Dissolve Crude Solid in Hot 'Good' Solvent B Add Hot 'Poor' Solvent until Cloudy A->B C Add Drops of 'Good' Solvent to Clarify B->C D Cool Slowly C->D E Crystals Form D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Pure Crystals G->H

Caption: Workflow for mixed-solvent recrystallization.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • Recrystallization using two solvents - YouTube. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Recrystallization method - Waseda University. [Link]

  • Experiment 9 — Recrystallization - Swarthmore College. [Link]

  • Experiment 2: Recrystallization - University of Toronto. [Link]

  • After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were - Brainly. [Link]

  • Recrystallization - Babasaheb Bhimrao Ambedkar University. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization1 - University of Wisconsin-River Falls. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) - University of Colorado Boulder. [Link]

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Technical Support Center: Overcoming Steric Hindrance in 2',3'-Dichlorobiphenyl-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-Dichlorobiphenyl-3-carboxylic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to navigate the synthetic and analytical challenges posed by the inherent steric hindrance in these molecules.

The unique substitution pattern of 2',3'-Dichlorobiphenyl-3-carboxylic acid, with chlorine atoms at the ortho and meta positions of one ring and a carboxylic acid group on the other, creates significant steric congestion. This congestion can impede key chemical transformations and complicate purification and analysis. This resource will equip you with the knowledge to anticipate these challenges and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in 2',3'-Dichlorobiphenyl-3-carboxylic acid derivatives?

A1: The primary source of steric hindrance is the presence of the chlorine atom at the 2'-(ortho) position relative to the biphenyl linkage. This ortho substituent restricts the free rotation around the single bond connecting the two phenyl rings.[1][2] This restricted rotation, known as atropisomerism, forces the phenyl rings into a non-planar conformation to minimize steric clashes between the ortho substituent and the atoms of the adjacent ring.[1] The additional chlorine at the 3'-(meta) position and the carboxylic acid at the 3-position further contribute to the overall steric bulk of the molecule.[3]

Q2: What is atropisomerism and how does it affect my experiments?

A2: Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers.[1][4] In the case of ortho-substituted biphenyls like your target molecule, the steric hindrance can lead to the existence of stable, non-interconverting enantiomers or diastereomers.[5][6] This can manifest in your experiments as:

  • Chromatographic Complications: You might observe peak broadening or splitting in HPLC or GC analysis if the atropisomers are partially separable on the column but interconvert on the timescale of the separation.

  • NMR Spectroscopy: You may see complex NMR spectra with duplicate signals for what appears to be a single compound, representing the different atropisomeric forms.

  • Biological Activity: Different atropisomers can have distinct biological activities and pharmacological profiles.

Q3: Why are my cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize the biphenyl core giving low yields?

A3: Low yields in Suzuki-Miyaura cross-coupling reactions to form sterically hindered biaryls are a common issue.[7][8] The steric bulk around the reaction centers on both the aryl halide and the boronic acid can significantly slow down key steps in the catalytic cycle, such as oxidative addition and transmetalation. The choice of catalyst, ligand, and base is critical for overcoming this challenge.[9]

Troubleshooting Guides

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

When synthesizing the 2',3'-Dichlorobiphenyl-3-carboxylic acid core, the coupling of a substituted phenylboronic acid with a substituted aryl halide can be challenging due to steric hindrance.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Step 1: Optimize Ligand Selection - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) - Consider N-heterocyclic carbene (NHC) ligands start->ligand catalyst Step 2: Evaluate Palladium Source - Use Pd(OAc)2 or Pd2(dba)3 as precursors - Consider pre-formed palladacycle catalysts ligand->catalyst Ligand Optimized? base Step 3: Select Appropriate Base - Use a strong, non-nucleophilic base (e.g., K3PO4, Cs2CO3) - Ensure base is anhydrous catalyst->base Catalyst System Effective? conditions Step 4: Adjust Reaction Conditions - Increase temperature (e.g., 100-120 °C) - Use a polar aprotic solvent (e.g., NMP, DMF) - Ensure rigorous degassing base->conditions Base Choice Correct? success Improved Yield conditions->success Conditions Optimized?

Caption: Troubleshooting workflow for hindered Suzuki-Miyaura coupling.

Detailed Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[10]

  • Solvent and Degassing: Add anhydrous, degassed N-methylpyrrolidone (NMP) or a similar polar aprotic solvent.[11] Seal the flask and thoroughly degas the solution by sparging with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require extended times (12-24 hours).[10]

  • Workup: After completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography.

Table 1: Recommended Catalyst Systems for Hindered Suzuki Coupling

Catalyst PrecursorLigandBaseSolventTypical Temp. (°C)
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene/Water or Dioxane80-110
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane100-120
PdCl₂(dppf)(none)K₂CO₃DMF/Water90-100
Issue 2: Difficulty in Amide Bond Formation with the Carboxylic Acid Moiety

The steric hindrance around the carboxylic acid group, while less pronounced than at the biphenyl linkage, can still impede the approach of an amine, especially a bulky one, leading to low yields in amidation reactions.[12][13]

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard coupling reagents may be insufficient. Consider more potent activating agents.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier.

  • Alternative Synthetic Routes: If direct amidation fails, consider converting the carboxylic acid to a more reactive intermediate like an acid chloride.

Table 2: Comparison of Amidation Strategies for Hindered Carboxylic Acids

MethodActivating AgentKey AdvantagesPotential Drawbacks
Standard CouplingHATU, HOBt/EDCMild conditions, readily available.Often ineffective for highly hindered substrates.
Acid Chloride FormationSOCl₂, (COCl)₂Highly reactive intermediate.Harsh conditions may not be suitable for sensitive substrates.
Acyl Fluoride FormationCyanuric fluorideEfficient for hindered substrates and electron-deficient amines.Reagent can be moisture-sensitive.
T3P® (Propylphosphonic Anhydride)T3P®Robust and practical for a wide range of substrates.[14]May require elevated temperatures.

Step-by-Step Protocol for Amidation via Acid Chloride:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2',3'-Dichlorobiphenyl-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops). Slowly add oxalyl chloride (1.5-2.0 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C and slowly add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq.) in DCM.

  • Reaction and Workup: Allow the reaction to stir at room temperature overnight. Quench with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Issue 3: Analytical Challenges - Peak Broadening/Splitting in Chromatography

The presence of stable or slowly interconverting atropisomers is a common reason for complex chromatograms.

Troubleshooting Flowchart:

start Peak Broadening/Splitting in HPLC/GC temp Step 1: Vary Column Temperature - Higher temp may coalesce peaks by accelerating interconversion - Lower temp may improve resolution of atropisomers start->temp mobile_phase Step 2: Modify Mobile/Stationary Phase - Use a chiral stationary phase for enantiomeric atropisomers - Alter solvent polarity or additives temp->mobile_phase Temperature change inconclusive? outcome1 Peaks Coalesce: Atropisomers Confirmed temp->outcome1 Yes outcome2 Peaks Resolve: Atropisomers Separated temp->outcome2 Yes nmr Step 3: Perform Variable Temperature NMR - Confirm the presence of atropisomers - Determine the energy barrier to rotation mobile_phase->nmr Chromatography still ambiguous? outcome3 Impurity Confirmed nmr->outcome3 No evidence of interconversion

Caption: Decision-making process for analyzing complex chromatograms.

Expert Recommendations:

  • Variable Temperature HPLC: Running the HPLC at different temperatures can be diagnostic. If the peaks coalesce at higher temperatures, it strongly suggests the presence of interconverting atropisomers. If the peaks become sharper and more resolved at lower temperatures, you may be able to isolate the individual isomers.

  • Chiral Chromatography: If the atropisomers are enantiomeric, a chiral stationary phase will be necessary to separate them.

  • Variable Temperature NMR (VT-NMR): This is a powerful technique to confirm the presence of atropisomers. By acquiring spectra at different temperatures, you can observe the coalescence of signals as the rate of rotation around the biphenyl bond increases, allowing you to calculate the rotational energy barrier.[4]

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can effectively overcome the challenges associated with steric hindrance in 2',3'-Dichlorobiphenyl-3-carboxylic acid derivatives, leading to more efficient syntheses and accurate analyses.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Slideshare. Biphenyl derivatives & Atropisomerism.
  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Falcone, E., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017.
  • CUTM Courseware. Atropisomerism.
  • Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
  • ResearchGate. Slow rotation in ortho-substituted biphenyls creates two atropisomers.
  • Wikipedia. Atropisomer.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. 2017.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • RSC Publishing. Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Advances. 2014.
  • Johnson Matthey Technology Review. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Benchchem. managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • ResearchGate. The Synthesis of Sterically Hindered Amides.
  • Wiley Online Library. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen. 2018.
  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2013.
  • InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). 2021.
  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. 2023.
  • Lepper, M. W., et al. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules. 2011.
  • MDPI. Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. 2021.
  • ResearchGate. Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
  • SpringerLink. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids. 2024.
  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. 1992.
  • ACS Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. 2007.
  • PubMed Central. Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. International Journal of Molecular Sciences. 2021.
  • NSF Public Access Repository. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Scribd. Understanding Steric Hindrance in Chemistry.
  • ResearchGate. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.
  • RSC Publishing. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions. 2020.
  • University of Iowa. Synthesis of Polychlorinated Biphenyls (PCBs) and Their Metabolites Using the Suzuki-Coupling. 2015.
  • PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. 2014.
  • EBSCO. Polychlorinated biphenyls (PCB) | Chemistry | Research Starters.
  • PubMed Central. Factors affecting the polychlorinated biphenyl signatures in serum of adults living in a highly polluted area in eastern Slovakia. Frontiers in Public Health. 2023.
  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Annual Reports in Medicinal Chemistry. 2011.
  • SciSpace. CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs. 2016.
  • University of Pennsylvania. Structure Property Relationships of Carboxylic Acid Isosteres. 2015.

Sources

Technical Support Center: Stability of 2',3'-Dichlorobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling under Acidic Conditions Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Document ID: TSC-DCB-003

Introduction: The "Stability" Paradox

Welcome to the technical support guide for 2',3'-Dichlorobiphenyl-3-carboxylic acid . When working with this compound under acidic conditions, researchers often confuse chemical instability (degradation) with physical instability (precipitation).

As a halogenated biphenyl derivative, the core skeleton of this molecule is chemically robust. However, its handling requires strict adherence to pH-dependent solubility protocols. This guide deconstructs the specific behaviors of this molecule to prevent experimental failure.

Quick Chemical Profile
PropertyValue (Approx.)Implication
Functional Group Carboxylic Acid (

)
pH-dependent ionization.[1][2]
Core Structure BiphenylHigh lipophilicity; UV active.
Substituents 2',3'-DichloroElectron-withdrawing; increases lipophilicity (

).

~3.8 – 4.2Exists as neutral (insoluble) species below pH 3.

Module 1: Physical Stability (The "Precipitation" Trap)

User Issue: "I acidified my reaction mixture during workup, and my compound 'disappeared' or formed a gum that stuck to the flask."

Technical Root Cause: This is not chemical degradation. It is a solubility crash . The 2',3'-dichloro substitution pattern significantly increases the lipophilicity (hydrophobicity) of the biphenyl core.

  • At pH > 5: The molecule exists as a carboxylate salt (

    
    ), which is water-soluble.
    
  • At pH < 3: The molecule is protonated to the free acid (

    
    ). Due to the greasy dichlorobiphenyl tail, the free acid has near-zero water solubility.
    
Troubleshooting Protocol: Controlled Precipitation

Do not "dump" acid into the solution. Use this protocol to ensure a manageable solid forms rather than an oil/gum.

  • Dilution: Ensure the aqueous layer is dilute (approx. 10 volumes relative to substrate).

  • Cooling: Cool the solution to 0–5 °C.

  • Acid Choice: Use 1N HCl (avoid concentrated acids to prevent local super-saturation).

  • Slow Addition: Add acid dropwise with vigorous stirring.

  • Endpoint: Stop acidification at pH 2.0 . Going lower (pH < 0) provides no benefit and increases ionic strength, potentially trapping impurities.

Data: Predicted Solubility vs. pH
pH EnvironmentSpecies DominanceSolubility Status
pH 1.0 (0.1N HCl) Free Acid (

)
Insoluble (Precipitate/Gum)
pH 4.0 (

)
50:50 MixUnstable (Partial Precipitation)
pH 7.4 (PBS) Carboxylate (

)
Soluble
pH 10 (0.1N NaOH) Carboxylate (

)
Highly Soluble

Module 2: Chemical Stability (The "Esterification" Risk)

User Issue: "My LC-MS shows a new peak with M+14 (Methyl) or M+28 (Ethyl) mass shift after acidic workup."

Technical Root Cause: While the biphenyl core is stable, the carboxylic acid moiety is susceptible to Fischer Esterification . If you use an alcohol (Methanol, Ethanol) as a co-solvent or quenching agent in the presence of strong acid, you will convert the acid to an ester.

  • Reaction:

    
    
    
  • Kinetics: The electron-withdrawing chlorines on the distal ring slightly deactivate the system, but esterification proceeds readily at room temperature over time.

Visualizing the Stability Pathways

StabilityPathways cluster_legend Condition Zones Salt Carboxylate Salt (Soluble, pH > 5) Acid Free Acid (Precipitate, pH < 3) Salt->Acid + H+ (aq) Acid->Salt + Base (aq) Ester Impurity: Ester (Stable, Neutral) Acid->Ester + Alcohol + H+ (Fischer Esterification)

Figure 1: The "Acidic Fate" of 2',3'-Dichlorobiphenyl-3-carboxylic acid.[3] The transition from Salt to Acid is reversible (Physical). The transition to Ester is chemical and requires specific intervention to reverse.

Corrective Protocol: Ester Hydrolysis

If you accidentally generate the ester:

  • Dissolve the crude mixture in THF/Water (1:1).

  • Add LiOH (3 equivalents).

  • Stir at room temperature for 2–4 hours (monitor by TLC/LC-MS).

  • Re-acidify carefully (see Module 1) to recover the acid.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "The peak for the acid is splitting or tailing badly in my HPLC method."

Technical Root Cause: Carboxylic acids often exhibit "peak splitting" when the pH of the mobile phase is close to the


 of the analyte.
  • Mechanism: The analyte partitions between the ionized (

    
    ) and neutral (
    
    
    
    ) forms as it travels down the column. These forms interact differently with the C18 stationary phase, causing them to elute at slightly different times.
Troubleshooting Decision Tree

TroubleshootingTree Start Issue Observed Split Peak Splitting/Tailing Start->Split NewPeak New Impurity Peak Start->NewPeak CheckpH Check Mobile Phase pH Split->CheckpH CheckSolv Check Sample Solvent NewPeak->CheckSolv Action1 Action: Acidify Mobile Phase (Add 0.1% Formic Acid or TFA) CheckpH->Action1 If pH ≈ pKa (3-5) Action2 Action: Check for Alcohol CheckSolv->Action2 Action3 Diagnosis: Esterification (See Module 2) Action2->Action3 If MeOH/EtOH used

Figure 2: Diagnostic flowchart for analytical anomalies involving 2',3'-Dichlorobiphenyl-3-carboxylic acid.

Recommended HPLC Conditions

To ensure a sharp, single peak, you must suppress ionization (force the neutral state).

  • Column: C18 or Phenyl-Hexyl (Standard Reverse Phase).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why: Keeps pH ~2, well below the

      
      . The acid remains neutral and interacts strongly with the column.
      
  • Mobile Phase B: Acetonitrile + 0.1% Acid.

  • Avoid: Neutral buffers (Ammonium Acetate) unless pH is adjusted > 6.0 (to force fully ionized state).

FAQs: Frequently Asked Questions

Q1: Can I use sulfuric acid to acidify the workup? A: Yes, but dilute it. Concentrated


 is a dehydrating agent and, if any trace alcohol is present, will catalyze esterification instantly. 1N HCl is safer and easier to wash out.

Q2: Is the compound light-sensitive? A: Biphenyls are UV-active chromophores. While generally stable, halogenated aromatics can undergo slow photodehalogenation under intense UV light over long periods. Store the solid in amber vials.

Q3: My compound precipitated as a "goo" instead of a powder. How do I fix this? A: This is called "oiling out." It happens when the compound precipitates faster than it can crystallize.

  • Fix: Re-dissolve in a small amount of EtOAc. Add Hexanes or Heptane slowly until cloudy. Scratch the glass to induce nucleation. Let it stand at 4°C.

References

  • Solubility & pKa Principles

    • Source: LibreTexts Chemistry. "Acidity of Carboxylic Acids."
    • URL:[Link]

  • Fischer Esterification Kinetics

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • HPLC Troubleshooting (Peak Splitting)

    • Source: Separation Science. "Peak Splitting in HPLC: Causes and Solutions."
    • URL:[Link]

  • Compound Data (General Biphenyls)

    • Source: PubChem.
    • URL:[Link]

Sources

Validation & Comparative

Comparing reactivity of 2',3'-dichloro vs 3',4'-dichloro biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2',3'-dichloro biphenyl carboxylic acid versus 3',4'-dichloro biphenyl carboxylic acid .

This analysis assumes the carboxylic acid moiety is located on the unprimed ring (typically at the 4-position, para to the biaryl bond, as this is the most common scaffold in drug design, e.g., Fenamic acid derivatives or Diflunisal analogs).

Executive Summary

The structural distinction between 2',3'-dichloro (ortho/meta) and 3',4'-dichloro (meta/para) substitution patterns on a biphenyl scaffold fundamentally alters the molecule's three-dimensional topography, synthetic accessibility, and electronic profile.

  • 2',3'-Dichloro: Characterized by high steric strain ("Ortho Effect"), resulting in a twisted, non-planar conformation (dihedral angle ~60–90°). This isomer presents synthetic challenges in Suzuki couplings but offers unique metabolic stability by blocking the reactive ortho-position.[1]

  • 3',4'-Dichloro: Characterized by a planar or near-planar conformation (dihedral angle ~30–45°), allowing for extended

    
    -conjugation.[1] It is synthetically accessible and often exhibits higher affinity for planar binding pockets (e.g., AhR receptor interactions), though it is more susceptible to metabolic epoxidation at the bridgehead.
    

Structural & Conformational Analysis

The reactivity difference is governed primarily by the dihedral angle (


)  between the two phenyl rings.
Steric Clash and Dihedral Angle
  • 2',3'-Dichloro (The Twisted Scaffold): The chlorine atom at the 2' position creates a direct Van der Waals repulsion with the ortho-hydrogens (2,6-positions) of the acid-bearing ring. To relieve this strain, the molecule adopts a highly twisted conformation.

    • Consequence:

      
      -orbital decoupling.[1] The two aromatic rings act as electronically isolated systems.[1]
      
    • Atropisomerism:[2] Depending on the bulk of substituents on the acid ring, this isomer may exhibit axial chirality (atropisomerism) at physiological temperatures.

  • 3',4'-Dichloro (The Planar Scaffold): Lacking ortho-substituents, this isomer faces minimal steric rotational barriers.[1] It adopts a conformation that maximizes

    
    -overlap (resonance).[1]
    
    • Consequence: Extended conjugation. Electronic effects from the chlorines are transmitted via resonance to the carboxylic acid.

Graphviz Diagram: Conformational Energy Landscape

The following diagram illustrates the rotational energy barrier differences.

Conformation Sub23 2',3'-Dichloro Isomer (High Steric Clash) Twist Twisted Conformation (Dihedral ~90°) Sub23->Twist Forces Sub34 3',4'-Dichloro Isomer (Minimial Steric Clash) Planar Planar/Tilted Conformation (Dihedral ~30-40°) Sub34->Planar Allows Prop1 Inter-ring Resonance: BLOCKED Twist->Prop1 Prop2 Inter-ring Resonance: ACTIVE Planar->Prop2

Figure 1: Conformational consequences of chlorination patterns.[1] The 2'-substituent forces a twist that breaks electronic communication between rings.

Synthetic Accessibility (Suzuki-Miyaura Coupling)

The synthesis of these biphenyls typically involves reacting a phenylboronic acid with a halobenzoic acid.[1] The choice of isomer drastically affects yield and catalyst requirements.[1]

Comparative Synthetic Efficiency
Feature2',3'-Dichloro (Ortho-Substituted)3',4'-Dichloro (Meta/Para-Substituted)
Coupling Partner 2,3-Dichlorophenylboronic acid3,4-Dichlorophenylboronic acid
Rate Limiting Step Transmetallation. The bulky 2'-Cl hinders the approach of the boronate to the Pd(II) center.Oxidative Addition (standard).[1][3]
Catalyst Requirement Requires sterically demanding, electron-rich ligands (e.g., SPhos, XPhos ) to facilitate transmetallation.[1]Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2 ) are sufficient.[1]
Protodeboronation High Risk. Steric bulk accelerates C-B bond cleavage before coupling can occur.[1]Low Risk.[1]
Typical Yield Moderate (40–65%) without optimization.[1]High (80–95%).[1]
Experimental Protocol: Optimized Suzuki Coupling for 2',3'-Isomer

To overcome the "Ortho Effect" in the 2',3' isomer, use the following high-activity protocol:

  • Reagents: Aryl bromide (1.0 eq), 2,3-Dichlorophenylboronic acid (1.5 eq).

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).[1] Rationale: SPhos creates a pocket that accommodates the ortho-chloride while boosting the electron density on Pd.

  • Base/Solvent: K3PO4 (3.0 eq) in Toluene/Water (10:1).[1] Rationale: Anhydrous conditions often fail for hindered substrates; water promotes the formation of the reactive boronate species.

  • Conditions: Heat to 100°C for 12–18 hours under Argon.

Physicochemical Properties & Reactivity[4]

Acidity (pKa)

Assuming the carboxylic acid is at the 4-position (para to biaryl bond):

  • 3',4'-Dichloro: The electron-withdrawing effect (Inductive + Resonance) of the chlorines is transmitted through the planar

    
    -system. This stabilizes the carboxylate anion, lowering the pKa  (more acidic).
    
  • 2',3'-Dichloro: The twisted ring prevents resonance transmission.[1] The chlorines exert only an inductive effect.[1] While the 2'-Cl is closer in space, the loss of resonance stabilization from the second ring often results in a higher pKa (less acidic) compared to the planar analog.

Metabolic Stability (DMPK)

The position of chlorines dictates the site of metabolic attack (typically CYP450-mediated hydroxylation).

  • 3',4'-Dichloro:

    • Vulnerability: The 2', 5', and 6' positions are open.

    • Mechanism:[3][4][5][6][7][8] Formation of 2',3'-arene oxide is possible, leading to rapid hydroxylation at the 2' position.

    • Risk:[3][9] Higher clearance rate.[1]

  • 2',3'-Dichloro:

    • Stability:[10] The reactive 2' and 3' positions are blocked.[1]

    • Mechanism:[3][4][5][6][7] Metabolism is forced to the 4', 5', or 6' positions. The steric bulk of the 2'-Cl can also inhibit the enzyme's heme iron from accessing the bridgehead carbons.

    • Advantage:[3][6][10][11] Generally exhibits higher metabolic stability (longer half-life).[1]

Reactivity Flowchart

Reactivity Start Biphenyl Carboxylic Acid Core Branch23 2',3'-Dichloro Substitution Start->Branch23 Branch34 3',4'-Dichloro Substitution Start->Branch34 Sterics High Steric Hindrance Branch23->Sterics Planar Planar Ring System Branch34->Planar Twist Twisted Ring System Sterics->Twist Metab23 Metabolism: 4'-Hydroxylation (Slower Clearance) Twist->Metab23 Metab34 Metabolism: 2'-Hydroxylation (Rapid Clearance) Planar->Metab34

Figure 2: Structure-Property relationships driving metabolic fate.[1]

References

  • NIST Chemistry WebBook. Biphenyl-4-carboxylic acid and derivatives thermochemistry.[1][12] National Institute of Standards and Technology.[1][12] Link

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (Demonstrates ortho-halo steric effects). Link[1]

  • Grimm, F. A., et al. (2015).[1] Metabolism and metabolites of polychlorinated biphenyls.[1][13] Critical Reviews in Toxicology.[1] (Mechanisms of PCB oxidation). Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalysts.Link

  • Leesment, A., et al. (2021).[1] Quantifying acidity in heterogeneous systems: biphasic pKa values. University of Tartu.[1] Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 2',3'-Dichlorobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Hazard Classification: Halogenated Organic / Polychlorinated Biphenyl (PCB) Derivative. Primary Disposal Route: High-Temperature Incineration (TSCA-compliant in US). Critical Prohibition: NEVER dispose of this compound down the drain or in general "Organic Waste" streams.

Part 1: Chemical Characterization & Regulatory Context

As a Senior Application Scientist, I must emphasize that 2',3'-Dichlorobiphenyl-3-carboxylic acid is not merely "chemical waste"; it is a functionalized Polychlorinated Biphenyl (PCB). While the carboxylic acid moiety increases its polarity and potential solubility in polar organic solvents, the core structure retains the persistence and bioaccumulative potential characteristic of the PCB family.

Why Proper Classification Matters:

  • Regulatory Trigger (TSCA/Stockholm Convention): In the United States, the Toxic Substances Control Act (TSCA) regulates PCBs under 40 CFR Part 761 . While specific "congeners" are often cited, the broad definition includes biphenyl molecules chlorinated to varying degrees. Pure stocks of this compound (>50 ppm) trigger stringent disposal mandates.[1]

  • Thermal Stability: The biphenyl core is thermally stable. Standard laboratory waste incineration (often operating at 800–900°C) may be insufficient. Incomplete combustion of chlorinated biphenyls risks the formation of Polychlorinated Dibenzofurans (PCDFs) and Dioxins , which are orders of magnitude more toxic than the parent compound.

  • Acidic Functionality: Unlike neutral PCBs (like Aroclors), this compound is an acid (

    
    ). It can react with bases to form salts, potentially altering its solubility and mobility in the environment if spilled.
    
Part 2: Pre-Disposal Handling (The Self-Validating System)

To ensure safety, you must implement a Self-Validating Segregation System . This means the waste container itself acts as a checkpoint against error.

Step 1: Segregation Logic
  • Stream: Halogenated Organic Waste (High Hazard / PCB Stream).

  • Container: Amber glass or HDPE (High-Density Polyethylene). Avoid metal containers due to the carboxylic acid group's potential for slow corrosion over long storage.

  • Compatibility Check:

    • NO Strong Oxidizers (Risk of exothermic reaction).

    • NO Non-halogenated solvents (Do not dilute below regulatory thresholds; keep concentrated for incineration).

Step 2: Labeling Protocol

Your label is the primary communication tool for the disposal facility. It must contain:

  • Full Chemical Name: 2',3'-Dichlorobiphenyl-3-carboxylic acid.

  • CAS Number: (Use specific CAS if available for the isomer, otherwise list as Polychlorinated Biphenyl Derivative).

  • Hazard Flags: "Toxic," "Environmental Hazard," "PCB Waste (>50 ppm)."

  • pH Warning: "Acidic Organic Solid/Solution."

Part 3: Disposal Workflow (Step-by-Step)

This protocol separates disposal based on the physical state of the waste, which dictates the incineration feed mechanism.

Scenario A: Solid Waste (Pure Substance / Contaminated PPE)

Applicable to: Expired reagent stocks, contaminated gloves, weighing boats.

  • Containment: Place the solid material inside a clear, sealable bag (e.g., Ziploc) or the original glass vial.

  • Secondary Containment: Place the primary bag/vial into a Wide-Mouth HDPE Jar designated for "Solid PCB/Halogenated Waste."

  • Debris Management: Any spatula or glassware used must be triple-rinsed with a solvent (e.g., Dichloromethane or Acetone). Collect the rinsate as Liquid Waste (Scenario B).

  • Handoff: Seal the drum/jar. Request a pickup specifically for "TSCA Solid Waste."

Scenario B: Liquid Waste (Reaction Mixtures / Rinsates)

Applicable to: HPLC waste, mother liquors.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Methanol).

  • Accumulation: Pour into the "Halogenated Solvent" carboy.

    • Critical Check: If the concentration of the biphenyl derivative is >50 ppm, this entire carboy must be managed as PCB waste.

    • Best Practice: For high-concentration mother liquors, collect in a separate, smaller bottle (e.g., 500 mL) rather than contaminating a 20L drum of general halogenated waste.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the carboxylic acid, neutralize slightly to pH 5-9 only if your facility requires neutral pH for organic waste. Otherwise, flag it as "Acidic Organic."

Part 4: Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2',3'-Dichlorobiphenyl-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Pure Stock/PPE) StateCheck->SolidPath Solid LiquidPath Liquid (Solution/Rinsate) StateCheck->LiquidPath Liquid PackSolid Double Bag / Original Vial Place in Solid Hazardous Bin SolidPath->PackSolid ConcentrationCheck Concentration > 50 ppm? LiquidPath->ConcentrationCheck SegregateLiquid Segregate: Halogenated Stream (Do NOT mix with general organic) ConcentrationCheck->SegregateLiquid Yes (Likely) LabelSolid Label: 'PCB Solid Waste' (Toxic/Acidic) PackSolid->LabelSolid Incineration Final Disposal: TSCA High-Temp Incineration (>1200°C) LabelSolid->Incineration SmallContainer Isolate in Satellite Container (Avoid bulking if possible) SegregateLiquid->SmallContainer LabelLiquid Label: 'PCB Liquid Waste' (Flammable/Toxic) SmallContainer->LabelLiquid LabelLiquid->Incineration

Caption: Decision matrix for segregating 2',3'-Dichlorobiphenyl-3-carboxylic acid based on physical state and concentration thresholds.

Part 5: Spill Management (Emergency Protocol)

In the event of a spill, the acidity and toxicity require a dual-response approach.

ParameterProtocol
PPE Required Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95 Dust Mask (if powder).
Solid Spill 1. Do not sweep (creates dust).[2] 2. Cover with wet paper towels to dampen. 3. Scoop into a glass jar. 4. Wipe area with Acetone or DCM.
Liquid Spill 1. Absorb with Vermiculite or Clay (Do not use combustible paper alone). 2. If large volume (>100mL), neutralize perimeter with Sodium Bicarbonate. 3. Collect absorbent into hazardous waste bag.
Decontamination Wash surface with a detergent solution (surfactant) to lift hydrophobic residues, followed by a water rinse.
References
  • U.S. Environmental Protection Agency (EPA). Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. 40 CFR Part 761.[1][3] Link

  • National Institutes of Health (NIH) - PubChem. 2,3-Dichlorobiphenyl (Parent Structure Data). PubChem Compound Summary. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. Link

  • Thermo Fisher Scientific. Safety Data Sheet: General Halogenated Benzoic Acids. (Reference for functional group hazards). Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.